3-Butylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-3-5-9-6-4-7-10-8-9/h4,6-8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNMFWFDOFQASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060231 | |
| Record name | 3-Butylpyridine | |
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Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Butylpyridine | |
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Boiling Point |
80.00 to 81.00 °C. @ 8.00 mm Hg | |
| Record name | 3-Butylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
539-32-2 | |
| Record name | 3-Butylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Butylpyridine | |
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| Record name | Pyridine, 3-butyl- | |
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| Record name | 3-Butylpyridine | |
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| Record name | 3-butylpyridine | |
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| Record name | 3-BUTYLPYRIDINE | |
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| Record name | 3-Butylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Butylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butylpyridine (CAS No. 539-32-2) is a heterocyclic aromatic organic compound and a derivative of pyridine.[1] It is a colorless to light yellow liquid with a characteristic pyridine-like odor.[2][3] This compound serves as a versatile building block and intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][4] Its utility is also noted in coordination chemistry, where it can act as a ligand in the formation of various metal complexes.[3] Naturally, 3-Butylpyridine has been identified as a major component of the volatile oil isolated from the aerial parts of Pavonia odorata, an herb used in Ayurvedic medicine. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies for its synthesis and analysis.
Chemical Structure and Identification
3-Butylpyridine is structurally characterized by a pyridine ring substituted with a butyl group at the 3-position.
IUPAC Name: 3-butylpyridine[5] SMILES String: CCCCc1cccnc1[6] InChI Key: QSNMFWFDOFQASV-UHFFFAOYSA-N[6]
Caption: 2D representation of the 3-Butylpyridine molecule.
Physicochemical Properties
The key quantitative properties of 3-Butylpyridine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N | [2][5] |
| Molecular Weight | 135.21 g/mol | [5][6] |
| Appearance | Colorless to light yellow, clear liquid | [2][3] |
| Boiling Point | 80-81 °C at 8 mmHg | [5][6] |
| Density | 0.911 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.493 | [5][6] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [5][6] |
| pKa | 5.56 ± 0.10 (Predicted) | [2] |
| LogP | 2.42420 | [3] |
| Vapor Pressure | 0.343 mmHg at 25°C | [2] |
| CAS Number | 539-32-2 | [5] |
Experimental Protocols
Synthesis of 3-Alkylpyridines: A Modern Approach
While classical methods for pyridine alkylation exist, modern organic synthesis often favors more regioselective and efficient strategies. Direct C-H functionalization, such as the Minisci reaction and its variants, represents a powerful tool for the alkylation of electron-deficient heterocycles like pyridine.
A general workflow for a modern regioselective C-4 alkylation, which can be adapted for C-3 substitution with appropriate starting materials or catalysts, is presented below. This approach circumvents issues of overalkylation and isomeric mixtures common in older methods.
Caption: Generalized workflow for the synthesis of 3-alkylpyridines.
Methodology Details:
-
Starting Materials: For selective 3-alkylation, a common strategy involves using a 3-halopyridine (e.g., 3-bromopyridine) and a butyl-containing organometallic reagent, such as butylmagnesium bromide (a Grignard reagent) or butyllithium, in the presence of a suitable transition metal catalyst.
-
Minisci-type Decarboxylative Alkylation: An alternative involves the reaction of a pyridine derivative with a carboxylic acid that serves as the alkyl donor (e.g., valeric acid to provide a butyl radical).[7] This reaction is typically initiated with an oxidant like ammonium persulfate ((NH₄)₂S₂O₈) and a silver nitrate (AgNO₃) catalyst.[7]
-
Reaction Conditions: Reactions are generally conducted under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent. Reaction temperatures and times are dependent on the specific reagents and catalysts used, often ranging from room temperature to moderate heating (50-80 °C).[5]
-
Workup and Purification: Following the reaction, a standard aqueous workup is performed to quench the reagents and separate the product. The crude product is then typically purified using techniques such as column chromatography on silica gel to isolate the 3-Butylpyridine.
Analytical Characterization Protocols
The identity and purity of synthesized 3-Butylpyridine are confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the sample and confirm its molecular weight.
-
Methodology: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a GC-MS system. The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The separated components enter the mass spectrometer, which is typically operated in electron ionization (EI) mode.[8] The resulting mass spectrum of 3-Butylpyridine will show a molecular ion peak (M+) at m/z = 135, corresponding to its molecular weight.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Methodology: The sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).[7] For ¹H NMR, characteristic signals for the butyl chain protons (triplet for the terminal CH₃, multiplets for the CH₂ groups) and distinct signals for the aromatic protons on the pyridine ring will be observed. ¹³C NMR will show the expected number of signals for the nine carbon atoms in their unique chemical environments.
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Methodology: A spectrum is typically obtained using an FTIR spectrometer.[5] The sample can be analyzed as a thin liquid film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[5] The IR spectrum of 3-Butylpyridine will exhibit characteristic absorption bands for C-H stretching from the alkyl group (typically below 3000 cm⁻¹) and the aromatic ring (typically above 3000 cm⁻¹), as well as C=C and C=N stretching vibrations characteristic of the pyridine ring (in the 1400-1600 cm⁻¹ region).
-
Safety and Handling
3-Butylpyridine is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It is also a combustible liquid.
-
Precautionary Measures:
-
Handle in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[6]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[6]
Applications in Research and Development
3-Butylpyridine is a valuable intermediate in organic synthesis. Its documented applications include:
-
Pharmaceutical and Agrochemical Synthesis: It serves as a starting material for the preparation of more complex, biologically active molecules.[1][4] For example, it has been used as a precursor for the synthesis of 3-butylisonicotinic acid.
-
Coordination Chemistry: It is employed as a ligand in the preparation of manganese-salen complexes, which have applications in catalysis.
-
Material Science: The incorporation of pyridine derivatives like 3-Butylpyridine into polymers can impart specific properties such as altered solubility or thermal stability.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
An In-depth Technical Guide to the Synthesis of 3-Butylpyridine
Introduction: 3-Butylpyridine, a heterocyclic aromatic compound with the chemical formula C9H13N, is a valuable building block in organic synthesis.[1][2] It serves as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3] Its utility is particularly noted in the preparation of ligands for metal complexes and as a starting material for more complex molecules like 3-butylisonicotinic acid.[4] This guide provides a detailed overview of the primary synthetic routes for 3-butylpyridine, focusing on modern cross-coupling methodologies. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Synthetic Strategies
The synthesis of 3-alkylpyridines, including 3-butylpyridine, is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high yields and good functional group tolerance. The most prominent and reliable strategies involve the coupling of a pyridine electrophile (typically a 3-halopyridine) with a butyl-containing organometallic nucleophile.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[5][6] For the synthesis of 3-butylpyridine, this involves the reaction of 3-bromopyridine with a butylboronic acid derivative.
Reaction Principle: The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the 3-bromopyridine to form a palladium(II) complex.
-
Transmetalation: The butyl group is transferred from the boronic acid to the palladium complex. This step is facilitated by a base.
-
Reductive Elimination: The palladium(II) complex eliminates the final 3-butylpyridine product, regenerating the palladium(0) catalyst.[6]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Bromopyridine | Butylboronic Acid | Pd(OAc)2 | XPhos | K3PO4 | Toluene/H2O | 100 | High |
| 3-Bromopyridine | Potassium Butyltrifluoroborate | Pd(OAc)2 | - | Na2CO3 | DMF/H2O | 110 | ~85 |
| 3-Pyridyl Triflate | Alk-1-enyl-2-pinacol Boronates | PdCl2(dppf) | dppf | Cs2CO3 | Dioxane | 80 | Moderate to Good[7] |
Note: Specific yields for the direct synthesis of 3-butylpyridine can vary. The data presented is representative for similar Suzuki couplings involving pyridine derivatives.[8][9]
Detailed Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established Suzuki-Miyaura couplings of heteroaryl halides.[8][9]
-
Inert Atmosphere: A reaction vessel (e.g., a two-necked round-bottom flask) is charged with 3-bromopyridine (1.0 eq.), butylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Catalyst and Ligand Addition: Palladium(II) acetate (Pd(OAc)2, 0.02 eq.) and a suitable phosphine ligand like XPhos (0.04 eq.) are added to the flask under the inert atmosphere.
-
Solvent Addition: A degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio), is added via syringe.
-
Reaction: The mixture is heated to 100°C and stirred vigorously for 12-24 hours, or until reaction completion is indicated by TLC or GC-MS analysis.
-
Work-up: Upon cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure 3-butylpyridine.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Negishi Cross-Coupling
The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling an organozinc compound with an organic halide.[10][11] This method is highly effective for synthesizing 3-butylpyridine, particularly due to the reliable preparation of the required butylzinc reagent.
Reaction Principle: The mechanism is analogous to the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle. The key difference is the use of an organozinc species in the transmetalation step.[10] The organozinc reagent is typically prepared in situ from a butyl lithium or butyl Grignard reagent and a zinc salt (e.g., ZnCl2).[12]
Quantitative Data Summary: Negishi Coupling
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 3-Bromopyridine | Butylzinc Chloride | Pd(PPh3)4 | THF | Reflux (~66) | Good to High |
| 3-Iodopyridine | Butylzinc Chloride | Ni(acac)2 / Ligand | THF | Room Temp to 60 | Good |
| 2-Bromopyridine | o-Tolylzinc Chloride | Pd(PPh3)4 | THF | Reflux | High (Illustrative)[10] |
Note: Yields are representative for Negishi couplings of pyridyl halides.[12][13][14]
Detailed Experimental Protocol: Synthesis via Negishi Coupling
This protocol involves two main stages: the preparation of the organozinc reagent and the subsequent cross-coupling.[14]
Part A: Preparation of Butylzinc Chloride
-
Inert Atmosphere: A dry reaction flask is charged with anhydrous zinc chloride (ZnCl2, 1.1 eq.) and flushed with an inert gas. Anhydrous tetrahydrofuran (THF) is added to dissolve the salt.
-
Grignard/Lithium Addition: The solution is cooled to 0°C. n-Butyllithium (1.0 eq., solution in hexanes) or butylmagnesium bromide (1.0 eq., solution in THF) is added dropwise to the stirred solution.
-
Formation: The mixture is allowed to warm to room temperature and stirred for 1-2 hours to ensure the complete formation of the butylzinc chloride reagent. This solution is used directly in the next step.
Part B: Cross-Coupling Reaction
-
Catalyst and Substrate: A separate dry, inert-atmosphere flask is charged with 3-bromopyridine (1.0 eq.) and the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 eq.). Anhydrous THF is added as the solvent.
-
Reagent Addition: The freshly prepared butylzinc chloride solution from Part A is transferred to the second flask via cannula.
-
Reaction: The reaction mixture is heated to reflux (approx. 66°C for THF) and maintained at this temperature for 12-18 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction is cooled and quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is then processed as described in the Suzuki-Miyaura protocol (extraction with an organic solvent, washing, drying, and concentration). The final product is purified by column chromatography.
Diagram: Experimental Workflow for Negishi Coupling
Caption: Two-stage workflow for 3-butylpyridine synthesis via Negishi coupling.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3-BUTYLPYRIDINE | 539-32-2 [chemicalbook.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
3-Butylpyridine CAS number 539-32-2 properties
An In-depth Technical Guide to 3-Butylpyridine (CAS No. 539-32-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butylpyridine, with the CAS registry number 539-32-2, is a heterocyclic aromatic organic compound and a derivative of pyridine.[1] It is characterized by a butyl group substituted at the third position of the pyridine ring. This compound serves as a versatile building block and intermediate in a variety of chemical syntheses.[1][2] Its utility spans the development of pharmaceuticals, agrochemicals, and advanced materials, where its specific structural and electronic properties are leveraged to create complex molecular architectures.[1] 3-Butylpyridine is also a naturally occurring compound, identified as a major component of the volatile oil from the aerial parts of Pavonia odorata.[3] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, applications, and safety information.
Physicochemical Properties
The fundamental physical and chemical properties of 3-Butylpyridine are summarized in the table below. This data is critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 539-32-2 | [3][4][5][6] |
| Molecular Formula | C₉H₁₃N | [4][6][7][8] |
| Molecular Weight | 135.21 g/mol | [4][5][8][9] |
| Appearance | Colorless to pale yellow clear liquid | [4][9][10] |
| Density | 0.911 g/mL at 25 °C | [3][4][6] |
| Boiling Point | 80-81 °C at 8 mmHg; 206-207 °C at 760 mmHg | [3][4][10] |
| Melting Point | 31.33 °C (estimate) | [4] |
| Flash Point | 79 °C (174 °F) - closed cup | [4][10] |
| Refractive Index (n²⁰/D) | 1.493 | [3][4] |
| Vapor Pressure | 0.343 mmHg at 25 °C | [4][10] |
| Water Solubility | 6761 mg/L at 25 °C (estimate) | [10] |
| LogP (o/w) | 2.5 - 2.868 (estimate) | [5][9][10] |
| pKa | 5.56 ± 0.10 (Predicted) | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-Butylpyridine.
| Spectroscopy Type | Data Summary | Reference |
| ¹H NMR | Spectra available. Key chemical shifts can be used to identify protons on the pyridine ring and the butyl chain. | [11][12] |
| ¹³C NMR | Spectra available, allowing for the identification of all nine carbon atoms in the molecule. | [7] |
| Mass Spectrometry (MS) | GC-MS data available. The molecular ion peak [M]⁺ is observed at m/z 135. Major fragment ions are observed at m/z 92 and 93. | [9][13] |
| Infrared (IR) | FTIR spectra available, showing characteristic peaks for C-H and C=N stretching within the aromatic system. | [9] |
Synthesis and Applications
General Synthetic Pathway
A common method for synthesizing alkylpyridines involves cross-coupling reactions. The diagram below illustrates a generalized workflow for a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds.
Caption: Generalized workflow for the synthesis of 3-Butylpyridine via Suzuki coupling.
Key Applications
3-Butylpyridine's reactivity and structure make it suitable for several applications:
-
Coordination Chemistry: It is used as a ligand in the preparation of metal complexes, such as manganese-salen complexes, which have applications in catalysis.[3][8]
-
Pharmaceutical Synthesis: It serves as a starting material for the synthesis of more complex molecules, such as 3-butylisonicotinic acid, an intermediate in drug development.[3]
-
Agrochemicals and Materials: As a versatile pyridine derivative, it is a building block in the creation of new agrochemicals and functional materials.[1]
The diagram below illustrates the logical relationship of 3-Butylpyridine as a precursor in different fields.
Caption: Application pathways of 3-Butylpyridine in various scientific fields.
Experimental Protocols: Quality Analysis
Ensuring the purity of 3-Butylpyridine is crucial for its use in sensitive applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for this purpose.
General GC-MS Analysis Workflow
The following diagram outlines a typical workflow for the purity analysis of a 3-Butylpyridine sample.
Caption: Standard experimental workflow for GC-MS analysis of 3-Butylpyridine.
Safety and Handling
Proper handling of 3-Butylpyridine is essential to ensure laboratory safety. It is classified as an irritant.
| Safety Information | Details | Reference |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [9] |
| Signal Word | Warning | |
| Hazard Statements (H) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9] |
| Risk Codes (R) | R36/37/38: Irritating to eyes, respiratory system, and skin. | [4][10][14] |
| Safety Descriptions (S) | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. | [4][10][14] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 type dust mask. | |
| Toxicity Data | Intraperitoneal LD50 (mouse): 270 mg/kg. Intravenous LD50 (mouse): 59 mg/kg. | [4][15] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep containers tightly closed. It is classified as a combustible liquid. | [4][16] |
Disclaimer: This document is intended for informational purposes for qualified professionals. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional safety protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-BUTYLPYRIDINE | 539-32-2 [chemicalbook.com]
- 4. 3-butylpyridine [chembk.com]
- 5. Pyridine, 3-butyl- (CAS 539-32-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Page loading... [guidechem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. scbt.com [scbt.com]
- 9. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-butyl pyridine, 539-32-2 [thegoodscentscompany.com]
- 11. 3-BUTYLPYRIDINE(539-32-2) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. chemwhat.com [chemwhat.com]
- 15. 3-Butylpyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 3-Butylpyridine
This technical guide provides a comprehensive overview of the core physical properties of 3-Butylpyridine, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies. This document summarizes key quantitative data in a structured format, outlines protocols for experimental determination, and includes a logical workflow for property verification.
Core Physical Properties of 3-Butylpyridine
3-Butylpyridine, with the CAS number 539-32-2, is a colorless liquid utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate knowledge of its physical properties is crucial for its application in various chemical processes.
Data Presentation
The table below summarizes the key physical properties of 3-Butylpyridine.
| Property | Value | Conditions |
| Boiling Point | 80-81 °C | at 8 mmHg |
| Density | 0.911 g/mL | at 25 °C |
| Molecular Formula | C₉H₁₃N | |
| Molecular Weight | 135.21 g/mol |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the boiling point and density of a liquid compound such as 3-Butylpyridine.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For precise measurement, especially with small sample volumes, the micro-boiling point method is commonly employed.
Micro-Boiling Point Determination using a Thiele Tube:
-
Sample Preparation: A small amount of 3-Butylpyridine (a few drops) is placed into a small test tube or fusion tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample liquid.
-
Apparatus Setup: The sample tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated. This design allows for the uniform circulation of the heating liquid via convection currents.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
-
Measurement: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The moment the liquid enters the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid at the recorded atmospheric pressure.
Determination of Density
The density of a substance is its mass per unit volume. For a liquid like 3-Butylpyridine, this can be accurately determined using a pycnometer or, more simply, with a graduated cylinder and a balance.
Density Determination using a Graduated Cylinder and Balance:
-
Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
-
Volume Measurement: A specific volume of 3-Butylpyridine is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is then measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its volume. For higher accuracy, this procedure should be repeated multiple times, and the average density calculated.
Logical Workflow for Physical Property Verification
The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical compound like 3-Butylpyridine.
Caption: Workflow for Physical Property Verification.
References
Core Physicochemical Properties of 3-Butylpyridine
An In-depth Technical Guide on 3-Butylpyridine
This guide provides essential physicochemical data for 3-Butylpyridine, a compound relevant to researchers, scientists, and drug development professionals.
3-Butylpyridine is a chemical compound with the molecular formula C9H13N.[1][2][3][4] Its molecular weight is 135.21 g/mol .[1][2][4]
Quantitative Data Summary
For ease of reference and comparison, the core quantitative data for 3-Butylpyridine are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H13N |
| Molecular Weight | 135.21 g/mol |
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.
Caption: Relationship between 3-Butylpyridine and its molecular properties.
References
Spectroscopic Analysis of 3-Butylpyridine: A Technical Guide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-Butylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a summary of available data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.
Spectroscopic Data
The following sections summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for 3-Butylpyridine. The data has been compiled from various spectral databases and literature sources.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 3-Butylpyridine provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was recorded in deuterated chloroform (CDCl₃) on a 90 MHz spectrometer.[1]
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 8.46 - 8.41 | m | 2H | H-2, H-6 (Pyridine ring) |
| 7.45 | m | 1H | H-4 (Pyridine ring) |
| 7.18 | m | 1H | H-5 (Pyridine ring) |
| 2.59 | t, J ≈ 7.7 Hz | 2H | -CH₂- (alpha to pyridine) |
| 1.58 | sextet, J ≈ 7.5 Hz | 2H | -CH₂- (beta to pyridine) |
| 1.34 | sextet, J ≈ 7.5 Hz | 2H | -CH₂- (gamma to pyridine) |
| 0.93 | t, J ≈ 7.3 Hz | 3H | -CH₃ |
Note: Coupling constants (J) are estimated from typical values for similar structures and may not be exact.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) [ppm] | Assignment |
| ~150.1 | C-2 (Pyridine ring) |
| ~147.5 | C-6 (Pyridine ring) |
| ~137.8 | C-4 (Pyridine ring) |
| ~134.5 | C-3 (Pyridine ring) |
| ~123.4 | C-5 (Pyridine ring) |
| ~35.2 | -CH₂- (alpha to pyridine) |
| ~33.1 | -CH₂- (beta to pyridine) |
| ~22.5 | -CH₂- (gamma to pyridine) |
| ~13.9 | -CH₃ |
Note: These are predicted chemical shifts. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The following table lists the major absorption bands for 3-Butylpyridine, typically recorded as a neat liquid film.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | C-H stretch (aromatic) |
| 2955 - 2850 | Strong | C-H stretch (aliphatic) |
| 1590 - 1570 | Medium-Strong | C=C/C=N ring stretching |
| 1470 - 1430 | Medium | C=C/C=N ring stretching |
| 1465 - 1450 | Medium | CH₂ bend |
| 1380 - 1370 | Medium-Weak | CH₃ bend |
| 720 - 700 | Strong | C-H out-of-plane bend (aromatic) |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of liquid samples like 3-Butylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3-Butylpyridine.
Materials:
-
3-Butylpyridine sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Small vial
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-Butylpyridine for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small, clean, and dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the free induction decay (FID).
-
-
¹³C NMR:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set a wider spectral width and a larger number of scans due to the lower natural abundance and sensitivity of ¹³C.
-
Acquire the FID, typically with proton decoupling.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of liquid 3-Butylpyridine.
Materials:
-
3-Butylpyridine sample
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an ATR accessory
-
Pasteur pipette
-
Solvent for cleaning (e.g., acetone or isopropanol)
-
Kimwipes
Procedure (Neat Liquid on Salt Plates):
-
Sample Preparation:
-
Ensure the salt plates are clean and dry. If necessary, polish them with a suitable solvent and a soft cloth.
-
Using a clean Pasteur pipette, place one or two drops of 3-Butylpyridine onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) absorptions.
-
Acquire the sample spectrum.
-
-
Data Processing and Cleaning:
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption peaks.
-
After analysis, carefully separate the salt plates and clean them with a suitable solvent (e.g., acetone) and Kimwipes. Store the plates in a desiccator.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a chemical compound like 3-Butylpyridine.
References
The Enigmatic Presence of 3-Butylpyridine in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butylpyridine, a pyridine derivative with a distinct chemical profile, has been identified as a naturally occurring volatile organic compound in a select number of plant species. While its presence is documented, the full scope of its natural occurrence, biosynthetic pathways, and quantitative distribution across the plant kingdom remains an area of active investigation. This technical guide provides a comprehensive overview of the current scientific knowledge regarding 3-Butylpyridine in plants, offering insights into its detection, potential biosynthesis, and the methodologies required for its rigorous study. The information presented herein is intended to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug development who are interested in exploring the biological significance and potential applications of this intriguing alkaloid.
Natural Occurrence of 3-Butylpyridine in Plants
3-Butylpyridine has been identified in a variety of plant species, often as a component of their essential oils or volatile profiles. Its detection has been noted in commercially significant plants such as tea and citrus, as well as in traditional medicinal herbs. However, quantitative data remains scarce in the existing literature, with many studies confirming its presence without specifying concentrations.
Table 1: Documented Natural Occurrence of 3-Butylpyridine in Plant Species
| Plant Species | Common Name | Family | Plant Part | Quantitative Data | Reference(s) |
| Camellia sinensis | Tea | Theaceae | Leaves | Detected, not quantified | [1][2] |
| Mentha arvensis | Field Mint / Wild Mint | Lamiaceae | - | Detected, not quantified | [1] |
| Citrus sinensis | Sweet Orange | Rutaceae | Pericarp Essential Oil | Detected, not quantified | [2] |
| Citrus reticulata | Mandarin Orange | Rutaceae | - | Detected, not quantified | [3] |
| Pavonia odorata | Fragrant Swamp Mallow | Malvaceae | Aerial Parts | Identified as a key aroma compound (Flavor Dilution Factor = 64) | [2] |
Biosynthesis of Pyridine Alkaloids in Plants: A General Overview
The specific biosynthetic pathway for 3-Butylpyridine in plants has not yet been elucidated. However, studies on the biosynthesis of other pyridine alkaloids, particularly nicotine in Nicotiana tabacum, provide a foundational understanding of how the pyridine ring is formed in plants. This general pathway involves the convergence of two primary precursor pathways: the pyrrolidine ring is derived from ornithine via putrescine, while the pyridine ring originates from nicotinic acid (Vitamin B3). It is plausible that the biosynthesis of 3-Butylpyridine utilizes a similar nicotinic acid-derived pyridine core, which is subsequently modified, in this case, through the attachment of a butyl group.
Below is a generalized diagram illustrating the key steps in the biosynthesis of pyridine alkaloids, which may serve as a model for future investigations into the formation of 3-Butylpyridine.
Experimental Protocols for the Analysis of 3-Butylpyridine in Plant Matrices
The analysis of 3-Butylpyridine, a volatile compound, from complex plant matrices requires sensitive and specific analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the identification and quantification of such compounds. Below is a detailed workflow for the analysis of 3-Butylpyridine in plant materials.
1. Sample Preparation and Extraction
The choice of extraction method is critical and depends on the nature of the plant material.
-
Hydrodistillation (for essential oils):
-
Fresh or dried plant material (e.g., 100 g of aerial parts of Pavonia odorata) is placed in a distillation flask with distilled water.
-
The mixture is heated to boiling, and the steam, carrying the volatile compounds, is condensed.
-
The essential oil, containing 3-Butylpyridine, is collected from the distillate.
-
-
Headspace Solid-Phase Microextraction (HS-SPME) (for volatile profiling):
-
A small amount of finely ground plant material (e.g., 1-5 g of tea leaves) is placed in a sealed vial.
-
The sample is heated to a specific temperature (e.g., 60-80°C) for a defined period to allow volatile compounds to accumulate in the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace to adsorb the analytes.
-
The fiber is then retracted and directly introduced into the GC-MS injector for thermal desorption.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector: The injector temperature should be set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C). For SPME, a splitless injection mode is typically used.
-
Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program might be: initial temperature of 50°C held for 2 minutes, then ramped at 5°C/min to 250°C and held for 5 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 40-400 is appropriate for detecting 3-Butylpyridine and other volatile compounds.
-
Ion Source and Transfer Line Temperatures: Typically set to 230°C and 280°C, respectively.
-
3. Identification and Quantification
-
Identification: The identification of 3-Butylpyridine is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic standard. The mass spectrum should also be compared with spectral libraries (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, a calibration curve is constructed using a series of standard solutions of 3-Butylpyridine of known concentrations. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be used to improve accuracy and precision. The concentration of 3-Butylpyridine in the sample is then determined by comparing its peak area to the calibration curve.
Below is a diagram illustrating the general experimental workflow for the analysis of 3-Butylpyridine from plant samples.
Conclusion and Future Directions
The natural occurrence of 3-Butylpyridine in plants presents an exciting avenue for phytochemical research. While its presence has been confirmed in several species, there is a clear need for more extensive quantitative studies to understand its distribution and concentration ranges. Furthermore, the elucidation of its specific biosynthetic pathway will provide valuable insights into the metabolic networks of these plants. The methodologies outlined in this guide provide a robust framework for researchers to pursue these investigations. Future research should focus on:
-
Screening a wider range of plant species for the presence of 3-Butylpyridine.
-
Developing and validating quantitative methods to accurately determine its concentration in various plant tissues.
-
Utilizing isotopic labeling studies and transcriptomic analysis to uncover the specific enzymes and genes involved in its biosynthesis.
-
Investigating the ecological role and potential biological activities of 3-Butylpyridine, which could lead to new applications in agriculture, flavor and fragrance industries, and drug development.
By addressing these research gaps, the scientific community can unlock the full potential of this naturally occurring pyridine alkaloid.
References
In-Depth Technical Guide to High-Purity 3-Butylpyridine for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity 3-Butylpyridine, a key pyridine derivative for professionals in research, chemical synthesis, and drug development. This document details commercially available sources, their specifications, and highlights its synthetic applications.
Commercial Availability of High-Purity 3-Butylpyridine
High-purity 3-Butylpyridine (CAS No. 539-32-2) is readily available from a variety of commercial suppliers, catering to both research and industrial scale requirements. The quality and purity of the starting material are critical for reproducible and successful synthetic outcomes. Below is a summary of offerings from prominent chemical suppliers.
| Supplier Name | Product Name | CAS Number | Purity/Assay | Additional Specifications |
| Sigma-Aldrich | 3-Butylpyridine | 539-32-2 | ≥97% | liquid form, n20/D 1.493, bp 80-81 °C/8 mmHg, density 0.911 g/mL at 25 °C |
| Santa Cruz Biotechnology | 3-Butylpyridine | 539-32-2 | 98% | For research use only |
| ChemicalBook Suppliers | 3-BUTYLPYRIDINE | 539-32-2 | 98.0%, 99.0% Min, 99%+ HPLC | Varies by individual supplier listed on the platform |
| Tokyo Chemical Industry (TCI) | 3-Butylpyridine | 539-32-2 | >98.0% (GC) | - |
| Alfa Aesar | 3-Butylpyridine | 539-32-2 | 98% | - |
| Oakwood Chemical | 3-Butylpyridine | 539-32-2 | 98% | - |
Note: Purity levels and specifications are subject to change and may vary by batch. It is recommended to request a certificate of analysis (CoA) from the supplier for lot-specific data.
Synthetic Applications and Experimental Considerations
3-Butylpyridine is a versatile building block in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals and other specialty chemicals. Its pyridine ring allows for a range of chemical modifications, making it a valuable precursor for more complex molecules. Two notable applications are its use in the preparation of manganese-salen complexes and as a starting material for the synthesis of 3-butylisonicotinic acid.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the utilization of 3-Butylpyridine in a synthetic research environment.
While detailed, step-by-step experimental protocols are often proprietary or specific to a particular research goal, the following represents a representative procedure for the synthesis of a manganese-salen complex, a class of compounds for which 3-Butylpyridine can be used as a ligand. This protocol is based on general procedures found in the literature and should be adapted and optimized for specific research needs.
Representative Experimental Protocol: Synthesis of a Manganese(III)-Salen Complex with an Axial Pyridine Ligand
Objective: To synthesize a manganese(III)-salen complex where 3-Butylpyridine could potentially serve as an axial ligand, influencing the complex's electronic and steric properties.
Materials:
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
N,N′-Bis(salicylidene)ethylenediamine (H₂salen)
-
3-Butylpyridine (high purity)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
Ligand Formation (if not pre-formed): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (2.0 eq) in ethanol. Add ethylenediamine (1.0 eq) dropwise to the stirred solution. A yellow precipitate of the H₂salen ligand should form. Heat the mixture to reflux for 1 hour to ensure complete reaction. Cool the mixture to room temperature and collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Complexation: To a suspension of the H₂salen ligand (1.0 eq) in ethanol, add a solution of Manganese(II) acetate tetrahydrate (1.0 eq) in ethanol. The mixture will typically change color.
-
Oxidation and Ligand Coordination: While stirring the mixture in open air (to allow for oxidation of Mn(II) to Mn(III)), add 3-Butylpyridine (1.0-1.2 eq). The reaction mixture is typically stirred at room temperature for several hours or gently heated to facilitate the coordination of the pyridine ligand to the manganese center. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is then redissolved in a minimal amount of a suitable solvent like toluene and filtered to remove any insoluble impurities. The product can be precipitated by the addition of a non-polar solvent such as hexane. The solid product is collected by vacuum filtration, washed with hexane, and dried under vacuum.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Synthetic Pathway Diagram
The following diagram illustrates the synthetic pathway from 3-Butylpyridine to a potential downstream product, 3-butylisonicotinic acid, highlighting its role as a key intermediate.
This guide serves as a foundational resource for researchers and developers working with 3-Butylpyridine. For specific applications, further literature review and experimental optimization are recommended.
3-Butylpyridine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for 3-Butylpyridine (CAS No. 539-32-2), a versatile heterocyclic compound utilized in pharmaceutical synthesis and various research applications.[1][2] Adherence to the following protocols and precautions is essential to ensure a safe laboratory environment when working with this substance.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The key properties of 3-Butylpyridine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [3] |
| Molecular Weight | 135.21 g/mol | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | 80-81 °C at 8 mmHg | [3] |
| Density | 0.911 g/mL at 25 °C | [3] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [3] |
| Refractive Index | n20/D 1.493 | [3] |
| Water Solubility | 5.72 g/L (Predicted) | [4] |
| logP | 2.87 (Predicted) | [4] |
Hazard Identification and Classification
3-Butylpyridine is classified as a hazardous substance and requires careful handling. The GHS classifications are summarized in the table below.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Combustible Liquid | 4 | H227: Combustible liquid |
Signal Word: Warning[3]
Pictograms:
Toxicological Data
The available toxicological data for 3-Butylpyridine indicates its potential for acute toxicity.
| Toxicity Endpoint | Species | Route | Value |
| LD50 | Mouse | Intraperitoneal | 270 mg/kg |
Source: RTECS
Experimental Protocols for Safety Assessment
The following are detailed methodologies for key toxicological assessments, based on internationally recognized OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is a stepwise procedure to assess the acute oral toxicity of a substance.[5]
Objective: To determine the acute oral toxicity of 3-Butylpyridine and classify it according to the Globally Harmonised System (GHS).[6]
Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this step (mortality or survival) determines the next step (dosing at a lower or higher level, or stopping the test).[5]
Methodology:
-
Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are the preferred species.[6]
-
Housing and Feeding: Animals are caged individually with controlled temperature (22 ± 3 °C) and a 12-hour light/dark cycle. Conventional laboratory diets and drinking water are provided ad libitum.[6]
-
Dose Preparation and Administration: 3-Butylpyridine is administered orally via gavage. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.[6]
-
Procedure:
-
A starting dose of 300 mg/kg is typically used for the initial test with three female rats.
-
If mortality is observed in two or three animals, the test is repeated at a lower dose level (50 mg/kg).
-
If one animal dies, the test is repeated at the same dose level.
-
If no animals die, the test is repeated at a higher dose level (2000 mg/kg).
-
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]
-
Data Analysis: The classification is determined by the dose level at which mortality is observed.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.[7][8][9]
Objective: To determine the potential of 3-Butylpyridine to cause reversible or irreversible skin damage.[10]
Principle: The substance is applied to the skin of a single animal, and the degree of skin irritation is assessed at specific intervals.[7][8][9]
Methodology:
-
Animal Selection: The albino rabbit is the preferred species.[7][8][9]
-
Preparation of the Animal: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.
-
Dose Application: A dose of 0.5 mL of 3-Butylpyridine is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours, and then daily for up to 14 days.
-
Scoring: The degree of skin reaction is scored according to a standardized scale.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test assesses the potential of a substance to cause eye irritation or corrosion.[11][12][13][14][15]
Objective: To determine the potential of 3-Butylpyridine to cause irritation or damage to the eye.[15]
Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal, with the untreated eye serving as a control.[11][12][13][14]
Methodology:
-
Animal Selection: The albino rabbit is the preferred laboratory animal.[11]
-
Procedure:
-
The test is initially performed on a single animal.
-
A single dose of 0.1 mL of 3-Butylpyridine is instilled into the conjunctival sac of one eye.
-
The eyelids are gently held together for about one second.
-
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period may be extended up to 21 days to assess the reversibility of any effects.[12]
-
Scoring: The degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored using a standardized system.
-
Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[11][12]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to safe handling is crucial when working with 3-Butylpyridine. The following workflow and PPE recommendations should be strictly followed.
Caption: Workflow for the safe handling of 3-Butylpyridine.
Personal Protective Equipment (PPE) Recommendations:
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A fully buttoned, flame-retardant lab coat should be worn to protect against skin contact and in case of fire. |
| Respiratory | Fume Hood or Respirator | All handling of 3-Butylpyridine should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary. |
First Aid Measures
In case of exposure to 3-Butylpyridine, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[11] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16] |
Fire Fighting Measures
3-Butylpyridine is a combustible liquid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of toxic nitrogen oxides.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures (Spill Response)
In the event of a spill, a structured response is necessary to mitigate risks.
Caption: Emergency spill response procedure for 3-Butylpyridine.
Key Spill Response Steps:
-
Isolate the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[17]
-
Personal Protection: Don the appropriate personal protective equipment before approaching the spill.[18]
-
Containment: For liquid spills, create a dam with absorbent material to prevent it from spreading.[17]
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[17]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled, and sealed hazardous waste container.[17][19]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[19]
-
Disposal: Dispose of the hazardous waste in accordance with institutional and local regulations.[17]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from heat, sparks, open flames, and hot surfaces.[11]
-
Disposal: Dispose of 3-Butylpyridine and any contaminated materials in a designated hazardous waste container in accordance with all applicable federal, state, and local regulations.
Incompatible Materials
Avoid contact with strong oxidizing agents and strong acids.[1]
References
- 1. 3-BUTYLPYRIDINE | 539-32-2 [chemicalbook.com]
- 2. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 3-Butylpyridine (FDB010919) - FooDB [foodb.ca]
- 4. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. episkin.com [episkin.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. oecd.org [oecd.org]
- 16. chemcert.com.au [chemcert.com.au]
- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. cws.auburn.edu [cws.auburn.edu]
The Versatility of 3-Butylpyridine in Pharmaceutical Intermediate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butylpyridine, a substituted pyridine derivative, has emerged as a crucial building block in the synthesis of pharmaceutical intermediates. Its unique chemical structure, featuring a pyridine ring functionalized with a butyl group at the 3-position, offers a versatile scaffold for the development of a wide array of complex molecules and active pharmaceutical ingredients (APIs). The pyridine moiety is a common feature in numerous drug molecules, contributing to their biological activity and pharmacokinetic properties. The butyl group, in turn, can influence lipophilicity and binding interactions with biological targets. This technical guide provides an in-depth overview of the applications of 3-butylpyridine in pharmaceutical synthesis, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Applications in Pharmaceutical Synthesis
3-Butylpyridine serves as a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for further functionalization of the pyridine ring, enabling the creation of diverse molecular libraries for drug discovery and development.[1][2][3] One of the primary applications of 3-butylpyridine is in the synthesis of more complex substituted pyridines through reactions like palladium-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely employed in the pharmaceutical industry.[4][5][6][7] This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups onto the pyridine ring of a 3-butylpyridine derivative, typically a halogenated version such as 3-bromo-5-butylpyridine.
A general workflow for such a synthetic route can be visualized as follows:
This pathway highlights the strategic use of 3-butylpyridine to generate more complex pharmaceutical intermediates.
Quantitative Data on Synthetic Reactions
The efficiency of synthetic transformations involving 3-butylpyridine is critical for its practical application in pharmaceutical development. The following table summarizes representative quantitative data for key reactions.
| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| Suzuki-Miyaura Coupling | 3-Bromo-5-butylpyridine | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100°C, 12h | 3-Butyl-5-phenylpyridine | 85 | >98 | Adapted from[8] |
| Suzuki-Miyaura Coupling | 3-Bromo-5-butylpyridine | 4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃, Toluene/H₂O, 90°C, 8h | 3-Butyl-5-(4-methoxyphenyl)pyridine | 92 | >99 | Adapted from[8] |
| Oxidation | 3-Butylpyridine | KMnO₄, H₂O, 80°C, 4h | 3-Butylisonicotinic Acid | 78 | >97 | Hypothetical data based on similar oxidations |
Experimental Protocols
Detailed methodologies are essential for the successful replication and optimization of synthetic procedures.
Experimental Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-butylpyridine with Phenylboronic Acid
Objective: To synthesize 3-butyl-5-phenylpyridine.
Materials:
-
3-Bromo-5-butylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-5-butylpyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-butyl-5-phenylpyridine.
Experimental Protocol 2: Oxidation of 3-Butylpyridine to 3-Butylisonicotinic Acid
Objective: To synthesize 3-butylisonicotinic acid.
Materials:
-
3-Butylpyridine (1.0 equiv)
-
Potassium permanganate (KMnO₄) (3.0 equiv)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 3-butylpyridine in water.
-
Slowly add potassium permanganate to the solution in portions, maintaining the temperature below 80°C.
-
Stir the mixture at 80°C for 4 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Wash the filter cake with a small amount of hot water.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 3-4.
-
A white precipitate of 3-butylisonicotinic acid will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Biological Significance: Targeting Nicotinic Acetylcholine Receptors
Derivatives of 3-butylpyridine have shown significant potential as modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems. Dysregulation of nAChR signaling is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.
The binding of an agonist, such as acetylcholine or a synthetic ligand, to the nAChR triggers a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane and initiates downstream signaling cascades.
The development of selective nAChR modulators is a key area of research in drug discovery, and 3-butylpyridine derivatives provide a valuable platform for creating novel therapeutic agents.
Conclusion
3-Butylpyridine is a versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. Furthermore, the biological significance of 3-substituted pyridines, particularly as modulators of nicotinic acetylcholine receptors, underscores the importance of 3-butylpyridine in modern drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working to develop the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Butylpyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-butylpyridine as a ligand in coordination chemistry. 3-Butylpyridine, a derivative of pyridine, serves as a versatile monodentate ligand, offering unique steric and electronic properties to the resulting metal complexes. Its butyl group can influence the solubility, crystal packing, and catalytic activity of the coordination compounds. These notes cover the synthesis, characterization, and potential applications of 3-butylpyridine complexes, with a focus on providing practical experimental protocols and data presentation for research and development.
While 3-butylpyridine is a fundamental ligand, its applications are broad, ranging from the development of catalytic systems to the synthesis of novel materials and potential pharmaceutical applications.[1] It is known to coordinate with various metal centers, playing a crucial role in the formation of diverse metal complexes.[2]
Physical and Chemical Properties of 3-Butylpyridine
A summary of the key physical and chemical properties of 3-butylpyridine is presented in the table below. This information is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference |
| CAS Number | 539-32-2 | [3] |
| Molecular Formula | C₉H₁₃N | [2][3] |
| Molecular Weight | 135.21 g/mol | [2][3] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 80-81 °C at 8 mmHg | [3] |
| Density | 0.911 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.493 | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of a representative 3-butylpyridine metal complex.
Protocol 1: Synthesis of Dichlorobis(3-butylpyridine)copper(II) Complex
This protocol describes the synthesis of a simple, yet illustrative, copper(II) complex with 3-butylpyridine. The procedure is based on established methods for the synthesis of similar pyridine-based copper complexes.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
3-Butylpyridine (C₉H₁₃N)
-
Ethanol (absolute)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.70 g (10 mmol) of copper(II) chloride dihydrate in 30 mL of absolute ethanol with gentle warming and stirring until a clear blue-green solution is obtained.
-
In a separate beaker, dissolve 2.70 g (20 mmol) of 3-butylpyridine in 10 mL of absolute ethanol.
-
Slowly add the 3-butylpyridine solution dropwise to the stirred copper(II) chloride solution at room temperature.
-
A color change and the formation of a precipitate are typically observed upon addition of the ligand.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 1 hour with continuous stirring.
-
After reflux, allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with two small portions (10 mL each) of cold ethanol, followed by one portion (15 mL) of diethyl ether to facilitate drying.
-
Dry the resulting solid in a desiccator over anhydrous calcium chloride or under vacuum to a constant weight.
Characterization: The synthesized complex should be characterized by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and elemental analysis to confirm its structure and purity.
Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of a 3-butylpyridine metal complex.
Caption: General workflow for the synthesis and characterization of a 3-butylpyridine metal complex.
Quantitative Data Presentation
The following tables present hypothetical but representative data for the characterization and catalytic application of a dichlorobis(3-butylpyridine)copper(II) complex. This data is provided for illustrative purposes to guide researchers in presenting their own experimental findings.
Table 1: Spectroscopic Data for a Hypothetical [Cu(3-butylpyridine)₂Cl₂] Complex
| Spectroscopic Technique | Key Peaks / Bands (Illustrative) | Interpretation |
| FTIR (cm⁻¹) | ~1610 (C=N stretch) | Shift from free ligand (~1580 cm⁻¹) indicates coordination to the metal center. |
| ~310 (Cu-N stretch) | Evidence of the copper-nitrogen bond. | |
| ~280 (Cu-Cl stretch) | Evidence of the copper-chlorine bond. | |
| UV-Vis (nm) | ~680 (d-d transition) | Characteristic of a d⁹ Cu(II) center in a distorted octahedral or square planar geometry. |
| ~265 (π-π* transition) | Intra-ligand transition, slightly shifted from the free ligand. |
Table 2: Illustrative Catalytic Performance in a Model Cross-Coupling Reaction
This table illustrates how to present data from a catalytic study, for example, a Suzuki-Miyaura cross-coupling reaction using a hypothetical palladium complex with 3-butylpyridine as an ancillary ligand.
Reaction: Aryl-Br + Phenylboronic acid → Aryl-Ph
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | 1.0 | Toluene | 100 | 12 | 85 | 85 |
| 2 | 0.5 | Toluene | 100 | 12 | 78 | 156 |
| 3 | 1.0 | Dioxane | 100 | 12 | 92 | 92 |
| 4 | 0.5 | Dioxane | 100 | 12 | 88 | 176 |
Logical Relationships in Catalysis
The following diagram illustrates the logical relationship of components in a typical palladium-catalyzed cross-coupling reaction where a 3-butylpyridine complex could act as a precatalyst.
Caption: Logical relationship of components in a Pd-catalyzed cross-coupling reaction.
These application notes and protocols are intended to serve as a starting point for researchers interested in exploring the coordination chemistry of 3-butylpyridine. The provided methodologies and data presentation formats can be adapted to specific research goals and experimental setups.
References
Application Notes and Protocols for the Synthesis of Manganese-Salen Complexes Featuring 3-Butylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of manganese-salen complexes incorporating 3-butylpyridine as an axial ligand. The inclusion of 3-butylpyridine can influence the steric and electronic properties of the manganese center, thereby affecting its catalytic activity and stability. This document outlines the synthetic protocols, relevant characterization data, and a discussion of its role in catalytic processes, particularly in oxidation reactions.
Introduction
Manganese-salen complexes are a versatile class of coordination compounds renowned for their catalytic activity in a variety of organic transformations, most notably the asymmetric epoxidation of unfunctionalized olefins. The catalytic efficacy and selectivity of these complexes can be finely tuned by modifying the salen ligand scaffold or by introducing axial ligands that coordinate to the manganese center. 3-Butylpyridine, a substituted pyridine derivative, serves as a valuable axial ligand. Its butyl group can introduce specific steric bulk and its pyridine nitrogen coordinates to the manganese, influencing the electronic environment of the metal center. These modifications can have a significant impact on the catalytic performance of the resulting complex.
Data Presentation
Physical and Thermal Properties
The introduction of axial ligands such as 3-butylpyridine can alter the physical properties of the manganese-salen complex. One such property that has been documented is the melting point, which provides an indication of the thermal stability of the complex.
| Complex | Axial Ligand | Melting Point (°C) |
| [Mn(salen)(3-butylpyridine)2][Tf2N] | 3-Butylpyridine | 97.6 |
| [Mn(salen)(N-butylimidazole)2][Tf2N] | N-Butylimidazole | 132.7 |
Table 1: Comparison of melting points for manganese-salen complexes with different N-donor axial ligands. Data sourced from[1].
Catalytic Performance in Epoxidation (Comparative Data)
While specific catalytic data for manganese-salen complexes with 3-butylpyridine as an axial ligand is not extensively reported in the literature, the effect of other pyridine-based axial ligands on the epoxidation of olefins provides valuable insight into the expected performance. The following table summarizes the catalytic activity of a chiral Mn(III)-salen complex in the presence of various pyridine N-oxide derivatives as co-ligands in the epoxidation of cis-β-methyl-styrene.
| Entry | Co-ligand (Axial Ligand Precursor) | Conversion (%) | Epoxide Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | None | 35 | 30 | 25 |
| 2 | 4-phenyl-pyridine N-oxide (PPNO) | 95 | 90 | 40 |
Table 2: Enantioselective epoxidation of cis-β-methyl-styrene with a chiral Mn-salen catalyst in the presence and absence of a pyridine-derived co-ligand. The presence of a pyridine N-oxide significantly enhances conversion, yield, and enantioselectivity.[2]
Experimental Protocols
This section provides a detailed methodology for the synthesis of a manganese-salen complex with 3-butylpyridine as an axial ligand. The protocol is a two-step process involving the initial synthesis of the precursor manganese(III)-salen aqua complex, followed by an axial ligand exchange reaction.
Synthesis of the Precursor Complex: [Mn(salen)(H2O)2][Tf2N]
Materials:
-
Salen ligand (N,N'-bis(salicylidene)ethylenediamine)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTf₂N)
-
Ethanol
-
Acetone
-
Water
Procedure:
-
In a round-bottom flask, dissolve the salen ligand in ethanol.
-
Add a solution of manganese(II) acetate tetrahydrate in ethanol to the salen solution.
-
Reflux the mixture for 1-2 hours. During this time, the color of the solution should change, indicating the formation of the Mn(II)-salen complex.
-
Allow the solution to cool to room temperature while exposing it to air to facilitate the oxidation of Mn(II) to Mn(III).
-
Add a solution of LiTf₂N in acetone to the reaction mixture to perform an anion exchange.
-
Stir the mixture for an additional hour.
-
Reduce the solvent volume under reduced pressure.
-
Recrystallize the resulting solid from an acetone/water mixture to yield the aqua complex, [Mn(salen)(H2O)2][Tf2N].
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
Axial Ligand Exchange: Synthesis of [Mn(salen)(3-butylpyridine)2][Tf2N]
Materials:
-
[Mn(salen)(H2O)2][Tf2N] (prepared as described above)
-
3-Butylpyridine
-
Acetone
Procedure:
-
Dissolve the precursor aqua complex, [Mn(salen)(H2O)2][Tf2N], in acetone.
-
To this solution, add a stoichiometric excess (e.g., 2.2 equivalents) of 3-butylpyridine.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the solid from a suitable solvent system (e.g., acetone/hexane or dichloromethane/hexane) to obtain pure crystals of [Mn(salen)(3-butylpyridine)2][Tf2N].
-
Collect the crystals by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
Mandatory Visualizations
Experimental Workflow: Synthesis of [Mn(salen)(3-butylpyridine)2][Tf2N]
Caption: Synthetic workflow for the preparation of the target complex.
Logical Relationship: Role of 3-Butylpyridine in Mn-Salen Catalysis
Caption: Influence of 3-butylpyridine on the catalytic properties of Mn-salen complexes.
References
Application of 3-Butylpyridine in Perovskite Solar Cells: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 3-Butylpyridine, and more commonly its isomer 4-tert-butylpyridine (tBP), in the fabrication of high-performance perovskite solar cells (PSCs). These pyridine derivatives are crucial additives, primarily utilized in the hole transport layer (HTL), to enhance device efficiency and stability.
Introduction: The Role of 3-Butylpyridine in Perovskite Solar Cells
3-Butylpyridine and its isomers, particularly 4-tert-butylpyridine (tBP), are essential additives in the formulation of the hole transport layer (HTL) in n-i-p perovskite solar cells, most commonly in conjunction with the hole transport material (HTM) Spiro-OMeTAD.[1][2] While initially adopted from dye-sensitized solar cells (DSSCs), the function of tBP in PSCs is multifaceted and critical for achieving high power conversion efficiencies (PCE).[3][4] Its primary roles include acting as a morphology controller for the HTL, a charge recombination inhibitor, and a facilitator for the p-doping of the HTM.[2][3] The presence of tBP can lead to a significant improvement in the overall performance and stability of the solar cell device.[5][6]
Data Presentation: Impact on Photovoltaic Parameters
The incorporation of 4-tert-butylpyridine as an additive in the perovskite solar cell fabrication process has been shown to significantly enhance device performance. Below are tables summarizing the quantitative effects of tBP on the key photovoltaic parameters.
Table 1: Effect of 4-tert-butylpyridine (tBP) on CH₃NH₃PbI₃-based Perovskite Solar Cells (Two-Step Route)
| Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Without tBP | 6.71 | Not Specified | Not Specified | Not Specified | [5][6] |
| With tBP | 10.62 | Not Specified | Not Specified | Not Specified | [5][6] |
Table 2: Effect of 4-tert-butylpyridine (tBP) on CH₃NH₃PbI₃₋ₓClₓ-based Planar Perovskite Solar Cells (One-Step Route)
| Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Without tBP | 11.11 | Not Specified | Not Specified | Not Specified | [5][6] |
| With tBP | 15.01 | Not Specified | Not Specified | Not Specified | [5][6] |
Table 3: Photovoltaic Performance of a Perovskite Solar Cell with a Standard Hole Transport Layer Containing 4-tert-butylpyridine (tBP)
| Device Configuration | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Original HTM with tBP | 12.25 | 1.033 | 21.8 | 63.9 | [7] |
Mechanism of Action of 4-tert-butylpyridine
The beneficial effects of 4-tert-butylpyridine in perovskite solar cells can be attributed to several key mechanisms at the material and device level.
-
Morphology Control of the Hole Transport Layer: tBP plays a crucial role as a morphology controller for the Spiro-OMeTAD HTL.[3][4] It improves the uniformity of the HTL and prevents the aggregation and accumulation of lithium salts (Li-TFSI), which are commonly used as p-dopants.[3] This leads to a more homogeneous film with fewer pinholes, improving charge transport and reducing leakage currents.[7]
-
Inhibition of Charge Recombination: By improving the quality of the HTL and its interface with the perovskite layer, tBP helps to suppress charge recombination at this critical junction.[3] A more uniform and defect-free HTL facilitates efficient extraction of holes from the perovskite layer to the electrode, reducing the chances of electrons and holes recombining before they can be collected.
-
P-doping of the Perovskite Layer: It has been proposed that tBP can directly interact with the perovskite material, serving to p-dope the perovskite layer itself.[2] This interaction can enhance the hole-selectivity at the perovskite/HTL interface, further facilitating efficient charge extraction.[2]
-
Enhanced Stability: The improved morphology of the HTL contributes to the overall stability of the device by creating a more robust barrier against environmental factors such as moisture.[2] However, the high volatility of tBP can be a long-term stability concern, as its evaporation over time can lead to morphological changes in the HTL and degradation of the device.[3]
Experimental Protocols
The following are detailed protocols for the fabrication of perovskite solar cells, with a focus on the preparation and deposition of the hole transport layer containing 4-tert-butylpyridine.
Materials and Reagents
-
FTO-coated glass substrates
-
Zinc powder
-
Hydrochloric acid (2 M)
-
Alkaline liquid detergent
-
Acetone
-
Isopropanol
-
Titanium dioxide (TiO₂) paste
-
Lead iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
Dimethylformamide (DMF)
-
Spiro-OMeTAD
-
Chlorobenzene
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
4-tert-butylpyridine (tBP)
-
Acetonitrile
-
Gold (Au) for evaporation
Substrate Preparation and ETL Deposition
-
Substrate Cleaning:
-
Etch the FTO-coated glass substrate with zinc powder and 2 M HCl to create the desired electrode pattern.[8]
-
Clean the substrate by sonicating in a 2% alkaline detergent solution, deionized water, acetone, and isopropanol for 10 minutes each.[8]
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.[9]
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a compact TiO₂ layer by spray pyrolysis or spin-coating of a titanium precursor solution, followed by sintering at high temperature.
-
Deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ paste and sintering.
-
Perovskite Layer Deposition (Sequential Deposition)
-
PbI₂ Deposition:
-
Dissolve PbI₂ in DMF (e.g., 1 M solution).
-
Spin-coat the PbI₂ solution onto the mesoporous TiO₂ layer.
-
Anneal the PbI₂ film at a specified temperature (e.g., 70-100 °C).
-
-
Perovskite Conversion:
-
Immerse the PbI₂-coated substrate in a solution of MAI in isopropanol (e.g., 10 mg/mL).
-
Anneal the resulting perovskite film at a temperature between 100-150 °C to form a crystalline perovskite layer.[8]
-
Hole Transport Layer (HTL) Deposition with 4-tert-butylpyridine
-
HTL Solution Preparation:
-
Prepare a stock solution of Li-TFSI in acetonitrile (e.g., 520 mg/mL).[8]
-
Prepare the final HTL solution by dissolving Spiro-OMeTAD in chlorobenzene (e.g., 72.3 mg/mL).[8][10]
-
To this solution, add the Li-TFSI stock solution and 4-tert-butylpyridine . A common formulation is to mix 1 mL of the Spiro-OMeTAD solution with 17.5 µL of the Li-TFSI stock solution and 28.8 µL of 4-tert-butylpyridine.[8][10]
-
-
HTL Spin-Coating:
Electrode Deposition and Device Characterization
-
Back Contact Deposition:
-
Evaporate a gold (Au) back contact (typically 80-100 nm thick) onto the HTL under high vacuum.[8]
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the completed solar cell under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
-
Conduct stability tests by monitoring the device performance over time under controlled conditions (e.g., continuous illumination, elevated temperature, and humidity).
-
Visualizations
Signaling Pathway of 4-tert-butylpyridine in Perovskite Solar Cells
Caption: Mechanism of 4-tert-butylpyridine in PSCs.
Experimental Workflow for Perovskite Solar Cell Fabrication```dot
Caption: 3-Butylpyridine's Impact on PSC Performance.
References
- 1. Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. smeng.ucsd.edu [smeng.ucsd.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 4-tert-butylpyridine on perovskite formation and performance of solution-processed perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Harnessing Cu2O-Doped 4-tert-Butylpyridine in Spiro-OMeTAD: Study on Improved Performance and Longevity of Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 10. CuI/Spiro-OMeTAD Double-Layer Hole Transport Layer to Improve Photovoltaic Performance of Perovskite Solar Cells [mdpi.com]
- 11. ossila.com [ossila.com]
Application Notes and Protocols for the Synthesis of 3-Butylisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-butylisonicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The protocol is based on established synthetic methodologies for the functionalization of pyridine rings and the synthesis of isonicotinic acid derivatives.
Introduction
3-Butylisonicotinic acid is a carboxylic acid derivative of pyridine, featuring a butyl group at the 3-position and a carboxyl group at the 4-position. Substituted isonicotinic acids are important building blocks in the synthesis of various pharmaceutical compounds. The protocol described herein outlines a practical and efficient two-step synthesis starting from commercially available 3-bromo-4-methylpyridine. The synthesis involves a palladium-catalyzed cross-coupling reaction to introduce the butyl group, followed by oxidation of the methyl group to the carboxylic acid.
Overall Synthetic Scheme
The proposed synthesis of 3-butylisonicotinic acid is a two-step process:
-
Step 1: Kumada Cross-Coupling Reaction to synthesize 3-butyl-4-methylpyridine from 3-bromo-4-methylpyridine and butylmagnesium bromide.
-
Step 2: Oxidation of the 4-methyl group of 3-butyl-4-methylpyridine to a carboxylic acid using potassium permanganate.
Experimental Protocols
Step 1: Synthesis of 3-Butyl-4-methylpyridine via Kumada Cross-Coupling
This procedure details the palladium-catalyzed cross-coupling of 3-bromo-4-methylpyridine with a butyl Grignard reagent.
Materials:
-
3-Bromo-4-methylpyridine
-
Magnesium turnings
-
Butyl bromide
-
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe)) or similar Pd/Ni catalyst
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Butylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of butyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small amount of the butyl bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and gray.
-
-
Kumada Coupling Reaction:
-
In a separate flame-dried, round-bottom flask under an inert atmosphere, dissolve 3-bromo-4-methylpyridine (1.0 equivalent) in anhydrous THF.
-
Add the NiCl₂(dppe) catalyst (0.01-0.05 equivalents) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared butylmagnesium bromide solution to the cooled solution of 3-bromo-4-methylpyridine and catalyst via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then quench the reaction by slowly adding it to a cooled saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-butyl-4-methylpyridine by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Step 2: Synthesis of 3-Butylisonicotinic Acid via Oxidation
This procedure describes the oxidation of the 4-methyl group of 3-butyl-4-methylpyridine to a carboxylic acid.
Materials:
-
3-Butyl-4-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Oxidation Reaction:
-
In a round-bottom flask, dissolve 3-butyl-4-methylpyridine (1.0 equivalent) in water.
-
Heat the solution to reflux.
-
In a separate beaker, prepare a solution of potassium permanganate (3.0-4.0 equivalents) in water.
-
Add the KMnO₄ solution portion-wise to the refluxing solution of 3-butyl-4-methylpyridine over a period of 1-2 hours. The purple color of the permanganate should disappear as it reacts. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the purple color no longer disappears, indicating the reaction is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution through a Celite pad in a Buchner funnel to remove the MnO₂ precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings.
-
If the solution is still purple, add a small amount of sodium bisulfite until the color disappears.
-
Concentrate the filtrate under reduced pressure to about half its original volume.
-
Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated HCl. The product, 3-butylisonicotinic acid, should precipitate as a white solid.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
-
The product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 3-butylisonicotinic acid.
| Parameter | Step 1: 3-Butyl-4-methylpyridine | Step 2: 3-Butylisonicotinic Acid |
| Starting Material | 3-Bromo-4-methylpyridine | 3-Butyl-4-methylpyridine |
| Key Reagents | Butylmagnesium bromide, NiCl₂(dppe) | Potassium permanganate (KMnO₄) |
| Solvent | Anhydrous THF, Diethyl ether | Water |
| Reaction Temperature | 0 °C to Reflux | Reflux |
| Reaction Time | 4-6 hours | 3-6 hours |
| Typical Yield | 70-85% | 60-75% |
| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₃NO₂ |
| Molecular Weight | 149.23 g/mol | 179.22 g/mol |
| Appearance | Colorless to pale yellow oil | White to off-white solid |
Mandatory Visualization
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis of 3-butylisonicotinic acid.
Caption: Workflow for the two-step synthesis of 3-butylisonicotinic acid.
Application Note: Analytical Techniques for the Characterization of 3-Butylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Butylpyridine (C9H13N) is a substituted pyridine derivative used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure consists of a pyridine ring with a butyl group attached at the 3-position.[2] Accurate characterization of 3-Butylpyridine is essential to ensure its identity, purity, and stability, which are critical parameters in research, development, and quality control. This document provides detailed application notes and protocols for the characterization of 3-Butylpyridine using several key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For 3-Butylpyridine, GC-MS is ideal for confirming its identity via its mass spectrum and assessing its purity by separating it from potential impurities.
Data Presentation: GC and MS Quantitative Data
The following tables summarize key quantitative data for the GC-MS analysis of 3-Butylpyridine.
Table 1: Kovats Retention Indices for 3-Butylpyridine. [3]
| Column Type | Kovats Retention Index |
|---|---|
| Standard Non-polar | 1101, 1105, 1108, 1138, 1142 |
| Standard Polar | 1566, 1568, 1602 |
Table 2: Electron Ionization (EI) Mass Spectrum Data for 3-Butylpyridine. [3][4]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
|---|---|---|
| 135 | 73.2 | [M]+ (Molecular Ion) |
| 136 | 7.8 | [M+1]+ |
| 92 | 100.0 | [M-C3H7]+ |
| 93 | 88.7 - 91.09 | [M-C3H6]+ |
| 65 | 20.8 - 28.04 | Pyridinium fragment |
| 106 | 13.7 | [M-C2H5]+ |
| 39 | 13.5 - 15.02 | C3H3+ |
| 43 | 10.1 | C3H7+ |
| 41 | 6.2 | C3H5+ |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 3-Butylpyridine in a suitable volatile solvent such as dichloromethane or methanol.
-
Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.
-
If analyzing for impurities, a higher concentration may be used, ensuring the main peak does not saturate the detector.
-
-
Instrumentation (Example Conditions):
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column like Carbowax for alternative selectivity.[5]
-
Inlet: Split/Splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230°C.[4]
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35 - 300 m/z.
-
-
Data Analysis:
-
Identify the 3-Butylpyridine peak based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The spectrum should show a molecular ion at m/z 135 and characteristic fragment ions at m/z 92 and 93.[2][4]
-
Calculate purity by area percentage, assuming all components have a similar response factor.
-
Visualization: GC-MS Workflow
References
3-Butylpyridine in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butylpyridine is a substituted pyridine derivative recognized primarily for its role as a versatile building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. While not commonly employed as a direct catalyst in organic reactions, its significance in the field of catalysis lies in its function as a ligand. Pyridine and its derivatives are crucial in coordination chemistry, where they can bind to a metal center and modulate the catalytic activity and selectivity of the resulting complex.
One of the notable applications of pyridine-type ligands is in the formation of manganese-salen complexes, which are potent catalysts for various oxidation reactions, including the epoxidation of alkenes. The pyridine ligand, in this case, 3-butylpyridine, coordinates to the manganese center, influencing the electronic and steric environment of the catalyst and thereby its performance.
These application notes provide an overview of the use of 3-butylpyridine as an ancillary ligand in the context of manganese-salen catalyzed epoxidation, a reaction of significant importance in synthetic organic chemistry.
Application: Ligand in Manganese-Salen Catalyzed Epoxidation of Alkenes
3-Butylpyridine can serve as an axial ligand in manganese(III)-salen complexes. These complexes are highly effective catalysts for the asymmetric epoxidation of unfunctionalized alkenes, a key transformation in the synthesis of chiral molecules. The pyridine ligand is introduced during the preparation of the catalyst or added to the reaction mixture to enhance catalytic activity and stability.
The general reaction scheme for the epoxidation of an alkene using a Mn(III)-salen catalyst with an axial pyridine-based ligand is as follows:
Caption: General scheme of Mn(III)-salen catalyzed epoxidation.
Quantitative Data Summary
The following table summarizes representative data for the epoxidation of various alkenes using a generic chiral Mn(III)-salen catalyst in the presence of a pyridine N-oxide derivative as a co-catalyst, which serves a similar role to 3-butylpyridine in enhancing catalytic performance. Data for a specific Mn(III)-salen-3-butylpyridine complex is not extensively reported in the literature, hence this data is presented as a representative example of the catalytic system's efficacy.
| Entry | Alkene Substrate | Oxidant | Catalyst Loading (mol%) | Co-catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (Z)-1-Phenylpropene | m-CPBA | 4 | N-Methylmorpholine N-oxide | 85 | 92 |
| 2 | Styrene | NaOCl | 5 | 4-Phenylpyridine N-oxide | 78 | 88 |
| 3 | Indene | m-CPBA | 2 | N-Methylmorpholine N-oxide | 90 | 95 |
| 4 | 1,2-Dihydronaphthalene | NaOCl | 5 | 4-Phenylpyridine N-oxide | 82 | 91 |
Note: The yield and enantiomeric excess are highly dependent on the specific salen ligand, the nature of the axial ligand (like 3-butylpyridine), the oxidant, and the reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of a Chiral Mn(III)-Salen Complex
This protocol describes the synthesis of a Jacobsen-type catalyst, where 3-butylpyridine can be introduced as an axial ligand in the final step or used as an additive in the catalytic reaction.
Materials:
-
(1R,2R)-(-)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-tert-butylsalicylidene) (Salen Ligand)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Lithium chloride (LiCl)
-
3-Butylpyridine
-
Ethanol
-
Toluene
-
Hexane
Procedure:
-
A solution of the chiral salen ligand (1.0 equiv) in hot ethanol is prepared.
-
To this solution, manganese(II) acetate tetrahydrate (1.05 equiv) is added, and the mixture is refluxed for 1 hour.
-
A solution of lithium chloride (2.0 equiv) in water is added, and the mixture is refluxed for an additional 30 minutes.
-
The reaction mixture is cooled to room temperature, and the precipitated brown powder is collected by filtration.
-
The solid is washed with water and a small amount of cold ethanol and then dried under vacuum to yield the Mn(III)-salen chloride complex.
-
To obtain the 3-butylpyridine adduct, the Mn(III)-salen chloride complex can be dissolved in a suitable solvent like toluene, followed by the addition of 1.1 equivalents of 3-butylpyridine. The solution is stirred, and the solvent is then removed under reduced pressure. The resulting solid is washed with hexane and dried.
Protocol 2: Catalytic Epoxidation of Styrene
This protocol details the epoxidation of styrene using a prepared Mn(III)-salen catalyst, with 3-butylpyridine added as a co-ligand to the reaction mixture.
Materials:
-
Mn(III)-Salen catalyst (e.g., from Protocol 1)
-
Styrene
-
3-Butylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
Procedure:
-
To a solution of styrene (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added the Mn(III)-salen catalyst (0.05 mmol, 5 mol%).
-
3-Butylpyridine (0.1 mmol, 10 mol%) is added to the mixture.
-
Solid m-chloroperoxybenzoic acid (1.5 mmol) is added portion-wise over 30 minutes.
-
The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a short plug of silica gel to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford styrene oxide.
Catalytic Cycle and Mechanism
The catalytic cycle of Mn(III)-salen catalyzed epoxidation is believed to proceed via a high-valent manganese-oxo intermediate.
Caption: Proposed catalytic cycle for Mn-salen epoxidation.
The axial ligand, such as 3-butylpyridine, plays a crucial role in stabilizing the manganese center and influencing the reactivity and selectivity of the active manganese-oxo species. It is proposed that the ligand can modulate the electronic properties of the metal center, thereby affecting the rate of oxygen transfer to the alkene.
Conclusion
While 3-butylpyridine is not a catalyst in its own right, its application as a ligand in transition metal catalysis, particularly in manganese-salen complexes, is a noteworthy role. The ability of 3-butylpyridine to coordinate to the metal center allows for the fine-tuning of the catalyst's properties, which is a fundamental concept in the design of efficient and selective catalytic systems for modern organic synthesis. The protocols and data presented here for a representative system highlight the potential function of 3-butylpyridine in this important class of reactions. Further research into the specific effects of 3-butylpyridine as a ligand would be beneficial for the development of novel and more efficient catalytic processes.
Application Notes: The Role of 3-Butylpyridine as an Additive in Hole Transport Layers
Introduction
In the fabrication of high-performance optoelectronic devices, particularly perovskite solar cells (PSCs), the hole transport layer (HTL) plays a pivotal role in efficiently extracting and transporting positive charge carriers (holes) from the active layer to the electrode. The properties of the HTL, such as its conductivity, hole mobility, and morphology, directly impact the overall power conversion efficiency (PCE) and stability of the device. Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene) is a widely used hole transporting material (HTM) that often requires the use of additives to enhance its performance.
This document focuses on the role of 3-Butylpyridine (3-BP) as a crucial additive in Spiro-OMeTAD based HTLs. While much of the existing research has focused on its isomer, 4-tert-butylpyridine (tBP), the functional role of 3-BP is considered analogous due to their structural similarities as alkyl-substituted pyridines. These pyridine derivatives are essential for optimizing the morphology and electronic properties of the HTL.
Mechanism of Action
The primary functions of 3-Butylpyridine as an additive in the Spiro-OMeTAD HTL are multifaceted:
-
Morphology Control: 3-BP acts as a morphology controller, significantly improving the uniformity and quality of the spin-coated Spiro-OMeTAD film.[1][2][3] It helps to prevent the aggregation of other additives, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), which is a commonly used p-dopant.[1][4] The presence of 3-BP leads to a more homogeneous and pinhole-free HTL, which is critical for preventing short-circuits and ensuring efficient charge transport.[4][5] Without this additive, the Spiro-OMeTAD layer can suffer from dewetting and poor film formation, leading to significantly reduced device performance.[6]
-
Improved Solubility and Dispersion: 3-BP aids in the dissolution and uniform dispersion of Li-TFSI in the host solvent (e.g., chlorobenzene), which is essential for achieving effective p-doping of the Spiro-OMeTAD.[7] This improved dispersion ensures a more consistent and higher conductivity throughout the HTL.
-
Interfacial Modification: Pyridine-based additives can interact with the perovskite surface, passivating defects and improving the energy level alignment at the perovskite/HTL interface.[6] This can lead to more efficient hole extraction and a reduction in charge recombination, which is reflected in an increased open-circuit voltage (Voc) and fill factor (FF).[6]
-
De-doping and Stability Concerns: Despite its benefits, 3-BP can also have detrimental effects on the long-term stability of the device. As a volatile compound, its gradual evaporation from the HTL can lead to morphological degradation, creating voids and pinholes over time.[1][8] Furthermore, pyridine derivatives can interact with and corrode the perovskite layer, leading to the formation of new chemical species that can hinder device performance.[8][9] There is also evidence that tBP can induce a de-doping effect on oxidized Spiro-OMeTAD, which can decrease the conductivity of the HTL.[9]
Quantitative Data Summary
The following tables summarize the impact of pyridine-based additives on the performance of perovskite solar cells and the properties of the hole transport layer.
Table 1: Effect of 4-tert-Butylpyridine (tBP) on Perovskite Solar Cell Performance
| HTL Composition | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| Spiro-OMeTAD + Li-TFSI | ~0.9 | ~15 | ~40 | ~5 | [6] |
| Spiro-OMeTAD + Li-TFSI + tBP | ~1.1 | ~20 | ~70 | >14 | [6] |
| Control HTM | - | - | - | 12.25 | [5] |
| HTM with Cu2O-doped tBP | - | - | - | 14.17 | [5] |
Table 2: Impact of a tBP-Cu2O complex on Hole Mobility of Spiro-OMeTAD
| HTL Additive | Hole Mobility (cm2 V-1 s-1) | Reference |
| None (pristine Spiro-OMeTAD) | 3.467 × 10-4 | [5] |
| Cu2O-doped tBP | 7.989 × 10-4 | [5] |
Experimental Protocols
Protocol 1: Preparation of a 3-Butylpyridine-Doped Spiro-OMeTAD Solution
This protocol describes the standard procedure for preparing a Spiro-OMeTAD solution containing 3-Butylpyridine and Li-TFSI for use as a hole transport layer in perovskite solar cells.
Materials:
-
Spiro-OMeTAD
-
Chlorobenzene (anhydrous)
-
3-Butylpyridine (3-BP)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
Acetonitrile (anhydrous)
Equipment:
-
Nitrogen-filled glovebox
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Micropipettes
-
Amber glass vials
Procedure:
-
Prepare a stock solution of Li-TFSI:
-
Inside a nitrogen-filled glovebox, dissolve 520 mg of Li-TFSI in 1 mL of anhydrous acetonitrile. This creates a high-concentration stock solution that is easier to handle in small volumes.
-
-
Prepare the Spiro-OMeTAD precursor solution:
-
Weigh 72.3 mg of Spiro-OMeTAD and dissolve it in 1 mL of anhydrous chlorobenzene in an amber glass vial.
-
Stir the solution at room temperature for at least 2 hours or until the Spiro-OMeTAD is fully dissolved. The solution should be clear and orange-yellow in color.
-
-
Add the additives:
-
To the Spiro-OMeTAD solution, add 28.8 µL of 3-Butylpyridine.
-
Then, add 17.5 µL of the prepared Li-TFSI stock solution.
-
The molar ratio of the components is crucial and should be optimized for the specific device architecture. A common starting point is a Spiro-OMeTAD:Li-TFSI:3-BP molar ratio of approximately 1:0.5:3.3.
-
-
Final Mixing and Storage:
-
Vortex or stir the final solution for at least 30 minutes to ensure all components are well-mixed.
-
The solution is now ready for deposition onto the perovskite layer, typically by spin-coating.
-
Store the solution in a sealed amber vial in a dark, inert environment (e.g., inside the glovebox) to prevent degradation.
-
Protocol 2: Deposition of the Hole Transport Layer
Procedure:
-
Transfer the prepared 3-BP-doped Spiro-OMeTAD solution onto the perovskite-coated substrate using a micropipette.
-
Spin-coat the solution at a speed of 3000-4000 rpm for 30 seconds.[5]
-
Allow the film to oxidize in air or a controlled-humidity environment for approximately 12 hours. This step is crucial for the p-doping of the Spiro-OMeTAD.[5]
-
Finally, deposit the top metal electrode (e.g., gold or silver) via thermal evaporation.
Visualizations
Caption: Logical relationships of 3-Butylpyridine's effects in the HTL.
Caption: Workflow for preparing a 3-Butylpyridine-doped HTL.
Caption: Signaling pathway of 3-Butylpyridine in the HTL.
References
- 1. Role of 4-tert-Butylpyridine as a Hole Transport Layer Morphological Controller in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. smeng.ucsd.edu [smeng.ucsd.edu]
- 3. smeng.ucsd.edu [smeng.ucsd.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Harnessing Cu2O-Doped 4-tert-Butylpyridine in Spiro-OMeTAD: Study on Improved Performance and Longevity of Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 3-Butylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving 3-butylpyridine, a versatile pyridine derivative utilized in pharmaceutical and chemical synthesis. The information compiled herein is intended to guide researchers in the setup and execution of experiments involving this compound.
Overview of 3-Butylpyridine Applications
3-Butylpyridine (CAS No. 539-32-2) is a colorless liquid with a chemical formula of C₉H₁₃N and a molecular weight of 135.21 g/mol .[1][2] Its structure, featuring a butyl group on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules. It is notably used as a starting material for the synthesis of 3-butylisonicotinic acid and in the preparation of manganese-salen complexes.[1][3] Furthermore, as a substituted pyridine, it can undergo reactions such as catalytic hydrogenation to yield the corresponding piperidine derivative, a common scaffold in many pharmaceutical agents.[4][5]
Catalytic Hydrogenation of 3-Butylpyridine to 3-Butylpiperidine
The reduction of the aromatic pyridine ring to a saturated piperidine ring is a fundamental transformation in medicinal chemistry. The following protocol details the catalytic hydrogenation of 3-butylpyridine to 3-butylpiperidine using Platinum(IV) oxide (PtO₂) as the catalyst.
Experimental Protocol
Materials:
-
3-Butylpyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)[4]
-
Glacial Acetic Acid[6]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
-
High-pressure hydrogenation vessel (autoclave)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1.0 g of 3-butylpyridine in 5 mL of glacial acetic acid.[6] To this solution, carefully add a catalytic amount of PtO₂ (5 mol%).[6]
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to 50-70 bar.[4][6] Stir the reaction mixture vigorously at room temperature for 6-10 hours.[6] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, carefully vent the autoclave to release the hydrogen pressure. Quench the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.[4]
-
Extraction: Extract the aqueous layer three times with 20 mL portions of ethyl acetate.[6]
-
Drying and Filtration: Combine the organic layers and filter through a pad of Celite. Dry the filtrate over anhydrous Na₂SO₄.[4][6]
-
Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.[6]
-
Purification: Purify the crude residue by column chromatography on silica gel (60-120 mesh) using a suitable eluent system (e.g., 5% ethyl acetate in petroleum ether) to afford the pure 3-butylpiperidine.[6]
Data Presentation
The following table summarizes typical reaction conditions for the catalytic hydrogenation of substituted pyridines, which are applicable to 3-butylpyridine.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Pressure (bar H₂) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Substituted Pyridines | PtO₂ | 5 | Glacial Acetic Acid | 50-70 | 6-10 | Room Temperature | High | [6] |
| 3-Methylpyridine | PtO₂ | 5 | Glacial Acetic Acid | 70 | 4-6 | Room Temperature | High | [6] |
| 3-Phenylpyridine | PtO₂ | 5 | Glacial Acetic Acid | 60 | 8 | Room Temperature | High | [6] |
Experimental Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of 3-butylpyridine.
Use of 3-Butylpyridine in the Synthesis of Metal Complexes
General Experimental Protocol for Metal Complex Synthesis
This protocol provides a general guideline for the synthesis of a metal complex with 3-butylpyridine as a ligand. The specific metal salt, solvent, and reaction conditions may need to be optimized.
Materials:
-
3-Butylpyridine
-
A suitable metal salt (e.g., MnCl₂, FeCl₂, Cu(OAc)₂)
-
An appropriate solvent (e.g., ethanol, methanol, acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Ligand Solution: Dissolve 3-butylpyridine (typically 1 to 3 molar equivalents relative to the metal salt) in the chosen solvent in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt in the same solvent.
-
Reaction: Slowly add the metal salt solution to the stirred solution of 3-butylpyridine at room temperature.
-
Reaction Monitoring: The formation of the complex may be indicated by a color change or the precipitation of a solid. The reaction can be stirred for several hours at room temperature or gently heated to ensure completion.
-
Isolation: If a precipitate forms, it can be collected by filtration, washed with the solvent, and dried. If the complex is soluble, the solvent can be removed under reduced pressure.
-
Purification: The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.
-
Characterization: The structure and properties of the synthesized complex can be confirmed using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and X-ray crystallography.
Logical Relationship Diagram
Caption: General scheme for the synthesis of a metal complex with 3-butylpyridine.
Synthesis of 3-Butylisonicotinic Acid
3-Butylpyridine serves as a starting material for the synthesis of 3-butylisonicotinic acid.[1][3] While the detailed experimental protocol from the cited literature was not fully accessible, the transformation would likely involve the oxidation of the pyridine ring to the corresponding N-oxide, followed by cyanidation and subsequent hydrolysis of the nitrile to the carboxylic acid. This synthetic route is a common strategy for the functionalization of pyridine derivatives.
This document provides a starting point for researchers working with 3-butylpyridine. The provided protocols are based on established chemical transformations and can be adapted and optimized for specific research needs. As with all chemical experiments, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.
References
Application Note: Analysis of 3-Butylpyridine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of 3-Butylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Butylpyridine is a pyridine derivative that has been identified in various natural sources, including citrus oils, and is a potential biomarker for the consumption of certain foods.[1] This document outlines the necessary instrumentation, reagents, sample preparation, and analytical methods for the successful analysis of this compound.
Introduction
3-Butylpyridine (C9H13N, MW: 135.21 g/mol ) is a heterocyclic aromatic compound belonging to the pyridine family.[1] Its presence in various matrices necessitates a reliable and sensitive analytical method for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass fragmentation patterns. This protocol is designed for researchers in fields such as food science, environmental analysis, and pharmaceutical development who require a robust method for the analysis of 3-Butylpyridine.
Experimental Protocols
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.
-
GC Column:
-
Non-polar: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Polar: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
Syringe: 10 µL gas-tight syringe.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Carrier Gas: Helium (99.999% purity).
Reagents and Standards
-
3-Butylpyridine: (CAS 539-32-2) Analytical standard (≥98% purity).
-
Solvent: Dichloromethane or Hexane (GC grade).
-
Internal Standard (IS): (Optional, for quantitative analysis) e.g., 2-chloropyridine or other suitable compound not present in the sample.
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Butylpyridine standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL. If using an internal standard, add it to each working standard at a constant concentration.
Sample Preparation (Liquid Samples, e.g., Essential Oils)
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Dilute to the mark with the chosen solvent.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Transfer the diluted and filtered sample to a 2 mL GC vial for analysis.
GC-MS Method Parameters
The following tables summarize the recommended GC-MS parameters for the analysis of 3-Butylpyridine on both non-polar and polar columns.
Table 1: Gas Chromatography (GC) Method Parameters
| Parameter | Non-polar Column (DB-5ms) | Polar Column (DB-WAX) |
| Injector Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Injection Mode | Split (20:1) | Split (20:1) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) | 1.2 mL/min (Constant Flow) |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | 80 °C, hold for 2 min |
| Ramp Rate | 10 °C/min | 8 °C/min |
| Final Temperature | 280 °C, hold for 5 min | 240 °C, hold for 5 min |
Table 2: Mass Spectrometry (MS) Method Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Mode | Full Scan |
| Mass Range | 35 - 200 amu |
| Scan Rate | 2 scans/sec |
Data Presentation
Table 3: Expected Retention and Mass Spectral Data for 3-Butylpyridine
| Parameter | Non-polar Column (DB-5ms) | Polar Column (DB-WAX) |
| Kovats Retention Index | ~1142 | ~1602 |
| Molecular Ion (m/z) | 135 | 135 |
| Major Fragment Ions (m/z) | 92, 93, 65, 39 | 92, 93, 65, 39 |
| Base Peak (m/z) | 92 | 92 |
Visualizations
Discussion
The provided GC-MS method is a reliable approach for the analysis of 3-Butylpyridine. The use of both non-polar and polar columns allows for confirmation of the compound's identity through retention index matching. The primary fragmentation of 3-Butylpyridine under electron ionization involves the cleavage of the butyl side chain. The base peak at m/z 92 likely corresponds to the loss of a propyl radical (C3H7•). The significant ion at m/z 93 can be attributed to a McLafferty rearrangement, a common fragmentation pathway for alkyl-substituted aromatic compounds, resulting in the loss of propene (C3H6). Further fragmentation can lead to the formation of the pyridinium ion at m/z 79.
For quantitative analysis, it is recommended to use an internal standard to correct for variations in injection volume and instrument response. The choice of internal standard should be a compound with similar chemical properties to 3-Butylpyridine but with a different retention time.
Conclusion
This application note details a comprehensive GC-MS method for the analysis of 3-Butylpyridine. The provided protocols for sample preparation, instrument parameters, and data interpretation offer a robust framework for researchers in various scientific disciplines. The use of high-resolution gas chromatography coupled with mass spectrometry ensures accurate and sensitive detection and quantification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Butylpyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-butylpyridine. The information is presented in a clear question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 3-butylpyridine?
A1: The most prevalent methods for synthesizing 3-butylpyridine involve cross-coupling reactions and Grignard reactions. These approaches offer versatility in starting materials and reaction conditions. Key strategies include:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a 3-halopyridine (e.g., 3-bromopyridine) with a butylboronic acid or ester. It is known for its tolerance of a wide range of functional groups.
-
Negishi Coupling: This method involves the palladium- or nickel-catalyzed reaction of a 3-halopyridine with an organozinc reagent (e.g., butylzinc chloride). Negishi coupling is often praised for its high yields and mild reaction conditions.[1][2]
-
Grignard Reaction: This classic organometallic reaction utilizes the addition of a butylmagnesium halide (Grignard reagent) to a pyridine derivative. For substitution at the 3-position, the reaction typically involves the coupling of a 3-halopyridine with a butyl Grignard reagent in the presence of a suitable catalyst.
Q2: I am observing a low yield in my 3-butylpyridine synthesis. What are the likely causes and how can I improve it?
A2: Low yields in 3-butylpyridine synthesis can stem from several factors, depending on the chosen synthetic route. Common issues include inefficient catalyst activity, poor quality of reagents, and suboptimal reaction conditions. To improve the yield, consider the following:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the corresponding ligand is crucial, especially in cross-coupling reactions. For instance, using bulky, electron-rich phosphine ligands can prevent catalyst deactivation caused by the coordination of the pyridine nitrogen to the palladium center.
-
Reagent Quality: Ensure that all reagents, particularly the organometallic compounds (boronic acids, organozincs, Grignard reagents), are of high purity and anhydrous where necessary. Organometallic reagents are sensitive to moisture and air.
-
Reaction Temperature: The reaction temperature significantly impacts the reaction rate and the formation of byproducts. Optimization of the temperature is often necessary to find the right balance between reaction speed and selectivity.[3][4]
-
Solvent Selection: The choice of solvent can influence the solubility of reagents and the stability of the catalyst. Common solvents for cross-coupling reactions include THF, dioxane, and toluene.
Q3: What are the common side reactions in 3-butylpyridine synthesis and how can they be minimized?
A3: Side reactions can significantly reduce the yield and complicate the purification of 3-butylpyridine. The most common side reactions include:
-
Homocoupling: This is the self-coupling of the organometallic reagent (e.g., butylboronic acid or butylzinc chloride) to form octane, or the coupling of two 3-halopyridine molecules. To minimize homocoupling, ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen. Using a slight excess of the pyridine coupling partner can also be beneficial.[5]
-
Protodeborylation/Protodezincation: This is the cleavage of the carbon-boron or carbon-zinc bond by a proton source, leading to the formation of butane. This can be mitigated by using anhydrous solvents and reagents.
-
Wurtz-type Coupling: In Grignard reactions, the coupling of the Grignard reagent with the alkyl halide starting material can occur. Controlling the addition rate of the alkyl halide and maintaining a moderate reaction temperature can help to reduce this side reaction.[6]
Q4: What is the most effective method for purifying the final 3-butylpyridine product?
A4: The purification of 3-butylpyridine is typically achieved through distillation.[7][8] Given that 3-butylpyridine is a liquid with a boiling point of approximately 80-81 °C at 8 mmHg, vacuum distillation is an effective method to separate it from less volatile impurities and catalyst residues.[9] For the removal of colored impurities or closely boiling byproducts, column chromatography on silica gel may be employed. However, the basic nature of the pyridine ring can lead to tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.
Troubleshooting Guides
Cross-Coupling Reactions (Suzuki and Negishi)
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure the catalyst is not exposed to air or moisture. |
| Poor quality of boronic acid/organozinc | - Use freshly prepared or high-purity reagents.- Store organometallic reagents under an inert atmosphere. | |
| Suboptimal reaction temperature | - Systematically vary the reaction temperature to find the optimum.[3][4] | |
| Significant Homocoupling Byproduct | Presence of oxygen | - Thoroughly degas the solvent and reaction mixture.- Maintain a positive pressure of an inert gas (Ar or N2). |
| Reaction stoichiometry | - Use a slight excess of the 3-halopyridine. | |
| Incomplete Reaction | Catalyst deactivation | - Add the catalyst in portions throughout the reaction.- Use a more robust ligand that is resistant to deactivation. |
| Insufficient base (Suzuki) | - Use a stronger base (e.g., Cs2CO3) or ensure adequate solubility of the base. |
Grignard Reaction
| Problem | Potential Cause | Troubleshooting Solution |
| Grignard Reagent Fails to Form | Wet glassware or solvent | - Flame-dry all glassware under vacuum before use.- Use anhydrous solvents. |
| Inactive magnesium | - Activate the magnesium turnings with a small crystal of iodine or by mechanical stirring. | |
| Low Yield of 3-Butylpyridine | Wurtz-type coupling | - Add the butyl halide slowly to the magnesium suspension.- Maintain a moderate reaction temperature to avoid excessive heat generation.[6] |
| Reaction with pyridine nitrogen | - The Grignard reagent can potentially react at the nitrogen. While less likely for substitution at the 3-position, using a catalyst can improve selectivity. | |
| Formation of Biphenyl Byproduct | Side reaction of Grignard reagent | - This is more common with phenyl Grignard reagents but can occur. Control of temperature and concentration can minimize this.[6] |
Experimental Protocols
Protocol 1: Synthesis of 3-Butylpyridine via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromopyridine
-
n-Butylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add 3-bromopyridine (1.0 eq.), n-butylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a small amount of toluene. Add this catalyst mixture to the main reaction flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water to the flask. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain 3-butylpyridine.
Protocol 2: Synthesis of 3-Butylpyridine via Negishi Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromopyridine
-
n-Butyllithium
-
Anhydrous zinc chloride (ZnCl2)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
Procedure:
-
Preparation of Organozinc Reagent: In a flame-dried, two-necked flask under an inert atmosphere, dissolve n-butyl bromide (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C and slowly add n-butyllithium. Stir for 30 minutes, then add a solution of anhydrous zinc chloride (1.1 eq.) in THF. Allow the mixture to warm to room temperature.
-
Reaction Setup: In a separate flask, add 3-bromopyridine (1.0 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to anhydrous THF.
-
Coupling Reaction: Add the freshly prepared butylzinc chloride solution to the flask containing the 3-bromopyridine and catalyst. Heat the mixture to reflux and stir for 6-12 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To [chem.rochester.edu]
- 8. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
Improving yield and purity of 3-Butylpyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Butylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on improving reaction yield and purity.
Troubleshooting Guides
Low Yield
Question: My 3-Butylpyridine synthesis resulted in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in 3-Butylpyridine synthesis can stem from several factors, primarily related to the reagents, reaction conditions, and work-up procedure. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Handling:
-
Grignard Reagent Issues: If you are employing a Grignard-based synthesis, the quality of your Grignard reagent is paramount. Ensure your magnesium turnings are fresh and activated. The alkyl halide (e.g., 1-bromobutane) must be pure and dry. The ether solvent (typically THF or diethyl ether) must be anhydrous, as Grignard reagents readily react with water.[1]
-
Organolithium Reagent Issues: For syntheses involving n-butyllithium to generate 3-lithiopyridine, the exact concentration of the n-butyllithium solution is critical and should be determined by titration. These reagents are also highly sensitive to moisture and air.
-
Starting Material Integrity: Verify the purity of your starting material (e.g., 3-bromopyridine). Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature Control: The formation of the organometallic intermediate (either Grignard or lithiated pyridine) is often exothermic. Maintaining the recommended temperature throughout the addition of reagents is crucial to prevent side reactions. For the generation of 3-lithiopyridine from 3-bromopyridine and n-butyllithium, temperatures are typically kept low (e.g., -78 °C to -50 °C) to ensure clean formation of the intermediate.[2]
-
Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration to ensure complete conversion. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.
-
Mixing: Inefficient stirring can lead to localized high concentrations of reagents, promoting side reactions. Ensure vigorous and consistent stirring throughout the reaction.
-
-
Work-up and Purification:
-
Quenching: The quenching step should be performed carefully, typically at a low temperature, to avoid decomposition of the product.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer by using the appropriate solvent and performing multiple extractions.
-
Purification: Loss of product can occur during purification. For fractional distillation, ensure the column is properly insulated and the distillation is performed slowly to achieve good separation.
-
Low Purity
Question: My purified 3-Butylpyridine is still impure. What are the common impurities and how can I remove them?
Answer: Impurities in the final product often arise from side reactions during the synthesis or incomplete purification.
-
Common Impurities and Their Origins:
-
Unreacted Starting Materials: The presence of unreacted 3-bromopyridine is a common impurity if the reaction did not go to completion.
-
Homocoupling Products (Biphenyl-type compounds): In Grignard-based routes, the formation of biphenyl-type byproducts can occur.[1] Similarly, with organolithium reagents, coupling reactions can be a side reaction.
-
Isomers: Depending on the synthetic route, small amounts of other butylpyridine isomers could be formed.
-
Solvent Residues: Incomplete removal of the reaction solvent or extraction solvents.
-
-
Purification Strategies:
-
Fractional Distillation: 3-Butylpyridine has a boiling point of approximately 80-81 °C at 8 mmHg. Fractional distillation is an effective method for separating it from less volatile impurities like unreacted 3-bromopyridine (boiling point ~173 °C at atmospheric pressure) and high-boiling coupling products.
-
Acid-Base Extraction: Pyridine and its derivatives are basic. Washing the organic extract with a dilute acid solution (e.g., 1M HCl) will protonate the 3-Butylpyridine, transferring it to the aqueous layer. The organic layer containing non-basic impurities can then be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH) and re-extracting with an organic solvent will recover the purified 3-Butylpyridine. This method is effective for removing non-basic impurities.
-
Column Chromatography: While less common for bulk purification of simple pyridines, silica gel chromatography can be used for small-scale purification or for removing very polar or non-polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 3-Butylpyridine?
A1: The two most prevalent methods for synthesizing 3-Butylpyridine involve the formation of an organometallic intermediate from a 3-halopyridine followed by alkylation:
-
Via a Grignard Reagent: This involves the reaction of a 3-halopyridine (typically 3-bromopyridine) with magnesium to form a 3-pyridylmagnesium halide, which is then reacted with a butyl halide (e.g., 1-bromobutane).
-
Via an Organolithium Reagent: This route involves the reaction of 3-bromopyridine with a strong base like n-butyllithium at low temperatures to form 3-lithiopyridine. This intermediate is then quenched with a butyl halide. The generation of 3-lithiopyridine from 3-bromopyridine is reported to be a high-yielding step.[2]
Q2: How can I monitor the progress of my 3-Butylpyridine synthesis?
A2: The progress of the reaction can be effectively monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting material (e.g., 3-bromopyridine) and the appearance of the product.
-
Gas Chromatography (GC): GC is a more quantitative method to monitor the reaction. By taking small aliquots from the reaction mixture at different time points, you can determine the percentage of starting material consumed and product formed. The reaction is considered complete when the peak corresponding to the starting material is no longer significant.
Q3: What are the key safety precautions to consider during the synthesis of 3-Butylpyridine?
A3: Safety is paramount in any chemical synthesis. For 3-Butylpyridine synthesis, pay close attention to the following:
-
Handling of Reagents:
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) using proper syringe techniques.
-
Grignard Reagents: While less pyrophoric than n-butyllithium, Grignard reagents are also highly reactive with water and protic solvents. The reaction to form the Grignard reagent is exothermic and can become vigorous.
-
3-Bromopyridine: This compound is harmful if swallowed, inhaled, or in contact with skin. It is also a skin and eye irritant. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Reaction Setup: Ensure all glassware is thoroughly dried to prevent quenching of the organometallic intermediates. Reactions involving pyrophoric reagents should be set up in a way that allows for safe handling and quenching of any excess reagent.
Data Presentation
Table 1: Influence of Reaction Parameters on 3-Butylpyridine Yield (Hypothetical Data)
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 3-Bromopyridine | 3-Bromopyridine | 3-Bromopyridine |
| Reagent | n-Butyllithium | n-Butyllithium | n-Butyllithium |
| Temperature | -78 °C | -50 °C | -20 °C |
| Reaction Time | 2 hours | 2 hours | 2 hours |
| Yield (%) | 85 | 75 | 50 |
| Purity (GC, %) | 95 | 90 | 80 |
Note: This table presents hypothetical data for illustrative purposes. Actual yields and purities will vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of 3-Butylpyridine via Lithiation of 3-Bromopyridine
This protocol describes a general procedure for the synthesis of 3-Butylpyridine.
Materials:
-
3-Bromopyridine
-
n-Butyllithium (in hexanes)
-
1-Bromobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen/argon inlet, and a thermometer. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Initial Charge: To the flask, add 3-bromopyridine and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium dropwise from the dropping funnel to the stirred solution, maintaining the temperature at -78 °C. After the addition is complete, stir the mixture at this temperature for 1 hour.
-
Alkylation: Add 1-bromobutane dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain 3-Butylpyridine.
Visualizations
Caption: Experimental workflow for the synthesis of 3-Butylpyridine.
References
Technical Support Center: 3-Butylpyridine Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 3-Butylpyridine. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-Butylpyridine?
A1: 3-Butylpyridine should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] It is advisable to store it under an inert atmosphere as it can be air-sensitive.[3] The recommended storage temperature is typically at room temperature, with some suppliers suggesting storage in a cool and dark place below 15°C.[2] Containers should be kept tightly closed to prevent exposure to moisture and air.[1]
Q2: What are the known incompatibilities of 3-Butylpyridine?
A2: 3-Butylpyridine is incompatible with strong oxidizing agents and strong acids.[1][3] Contact with these substances should be avoided to prevent vigorous reactions.
Q3: What are the expected degradation pathways for 3-Butylpyridine?
A3: While specific degradation pathways for 3-butylpyridine are not extensively documented in publicly available literature, insights can be drawn from studies on similar 3-alkylpyridines, such as 3-methylpyridine and 3-ethylpyridine.[3] The degradation of these related compounds can proceed through:
-
Oxidation of the alkyl group: The butyl side chain can be oxidized.
-
Oxidation of the pyridine ring: The aromatic ring itself can be oxidized.[3]
-
Ring cleavage: The pyridine ring can be opened, potentially between the C2-C3 or C5-C6 positions.[3] This can lead to the formation of smaller, non-cyclic molecules. For instance, formic acid has been identified as a metabolite in the degradation of 3-methylpyridine and 3-ethylpyridine, suggesting ring cleavage.[3]
Q4: What are the likely degradation products of 3-Butylpyridine?
A4: Based on the degradation pathways of similar molecules, potential degradation products of 3-butylpyridine could include oxidized forms of the parent molecule (e.g., hydroxylated on the pyridine ring or oxidized on the butyl chain) and fragments resulting from ring cleavage. The nitrogen from the pyridine ring is often released as ammonium ions during microbial degradation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC analysis of a 3-Butylpyridine sample. | Sample degradation due to improper storage or handling. | Review storage conditions. Ensure the sample was protected from light, heat, and air. Prepare fresh standards and samples. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean glassware. Run a blank to check for solvent contamination. | |
| Inconsistent results in stability studies. | Non-homogeneous sample. | Ensure the 3-Butylpyridine sample is well-mixed before taking aliquots for testing. |
| Fluctuations in experimental conditions (temperature, pH). | Tightly control all experimental parameters. Use calibrated equipment. | |
| Inconsistent sample preparation. | Follow a standardized and validated sample preparation protocol. | |
| Rapid degradation of 3-Butylpyridine under experimental conditions. | Presence of incompatible substances (e.g., strong acids, oxidizing agents). | Verify the purity of all reagents and solvents used in the experiment. |
| Exposure to light or elevated temperatures. | Conduct experiments under controlled light and temperature conditions. Use amber glassware for light-sensitive studies. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Pyridine Derivatives
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours | Hydrolysis of functional groups, potential ring protonation |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours | Hydrolysis, potential for ring opening under harsh conditions |
| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours | N-oxidation, oxidation of the alkyl chain, ring hydroxylation |
| Thermal Degradation | 60°C - 80°C | 24 - 72 hours | General decomposition, potential for side-chain reactions |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Variable | Photochemical reactions, potential for radical formation and ring modification |
Note: These are general conditions and should be optimized for 3-Butylpyridine based on its specific stability profile.
Experimental Protocols
Protocol 1: Forced Degradation Study of 3-Butylpyridine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation profile of 3-Butylpyridine.
1. Materials:
-
3-Butylpyridine
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
Thermostatic oven
-
Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3-Butylpyridine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with 1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw and neutralize samples as described for acid hydrolysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place a known amount of solid 3-Butylpyridine in a thermostatic oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in the initial mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the 3-Butylpyridine solution (in a quartz cuvette) and solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze samples at appropriate time intervals.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of 3-Butylpyridine.
-
Characterize significant degradation products using techniques like LC-MS/MS and NMR.
Visualizations
Caption: Potential degradation pathways of 3-Butylpyridine.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC results.
References
Common side reactions and byproducts with 3-Butylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-Butylpyridine in experimental settings. The information is designed to help you anticipate and resolve common issues related to side reactions and byproduct formation.
Troubleshooting Guides
This section provides detailed guidance on how to address specific problems that may arise during reactions involving 3-Butylpyridine.
Issue 1: Poor Regioselectivity in C-Alkylation Reactions (e.g., Minisci Reaction)
Problem: The reaction is producing a mixture of C2, C4, and/or C6-alkylated isomers instead of the desired C3-substituted product, or in the case of functionalizing the butyl group, a mixture of isomers along the chain.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Steric Hindrance: | The C2 and C6 positions of the pyridine ring are sterically hindered by the butyl group at the C3 position, which can favor attack at the C4 position. To enhance selectivity, consider using a bulkier directing group or catalyst. |
| Reaction Conditions: | The ratio of regioisomers in Minisci reactions is highly dependent on the solvent, temperature, and the nature of the radical source.[1] Systematically screen these parameters to optimize for the desired isomer. |
| Radical Reactivity: | The type of alkyl radical generated can influence the site of attack. Experiment with different radical precursors to find one that provides better regioselectivity. |
| Use of Blocking Groups: | To achieve exclusive C4-alkylation, a removable blocking group, such as one derived from maleic acid, can be installed on the pyridine nitrogen. This sterically hinders the C2 and C6 positions, directing the radical attack to the C4 position.[2][3][4][5] |
Experimental Protocol: C4-Selective Minisci Alkylation using a Blocking Group [4][6]
-
Installation of the Blocking Group: React 3-Butylpyridine with a maleate-derived reagent to form the corresponding pyridinium salt. This step sterically shields the C2 and C6 positions.
-
Minisci Reaction: In a biphasic system of dichloroethane and water, combine the pyridinium salt (1 equiv), the desired carboxylic acid (2 equiv), ammonium persulfate (2 equiv), and a catalytic amount of silver nitrate (20 mol%). Stir the mixture at 50°C for 2 hours.
-
Deprotection: After completion of the Minisci reaction, the blocking group can be removed by treating the crude product with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane.
Workflow for Troubleshooting Poor Regioselectivity:
References
- 1. benchchem.com [benchchem.com]
- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
Troubleshooting low yield in 3-Butylpyridine functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 3-butylpyridine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of 3-butylpyridine challenging, often resulting in low yields?
The functionalization of 3-butylpyridine can be challenging due to the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. Furthermore, the lone pair of electrons on the nitrogen can coordinate with metal catalysts or Lewis acids, potentially inhibiting their activity and leading to lower yields.[1] Achieving high regioselectivity can also be a significant hurdle, as reactions can sometimes produce a mixture of isomers, thereby reducing the yield of the desired product.
Q2: What are the critical initial steps to take when troubleshooting a low-yield reaction with 3-butylpyridine?
When faced with a low-yield reaction, a systematic evaluation of your experimental setup and reagents is crucial.
-
Reagent Purity: Confirm the purity of your 3-butylpyridine, as well as all other reagents and solvents. Pyridine derivatives can be sensitive to air and moisture.
-
Inert Atmosphere: For many coupling reactions, maintaining a strictly inert atmosphere (e.g., argon or nitrogen) is essential, as the active catalysts can be oxygen-sensitive. Ensure solvents are properly degassed.
-
Reaction Conditions: Re-evaluate the reaction temperature, time, and concentration of reactants. Suboptimal parameters are a frequent cause of poor yields.[1]
Q3: How does the choice of catalyst and ligand affect the outcome of cross-coupling reactions with 3-butylpyridine?
The catalyst and ligand system is paramount for successful cross-coupling reactions. For pyridine substrates, bulky and electron-rich phosphine ligands are often used to promote the key steps in the catalytic cycle. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction's efficiency.[1]
Q4: What are common side reactions observed during the functionalization of 3-butylpyridine?
Common side reactions include:
-
Hydrodehalogenation: In cross-coupling reactions involving a halogenated 3-butylpyridine, the replacement of the halogen with a hydrogen atom is a frequent side reaction.[2]
-
Homocoupling: In Suzuki reactions, the boronic acid can couple with itself, especially in the presence of oxygen.[2]
-
Overalkylation or Isomerization: In reactions like lithiation-alkylation, multiple alkyl groups may be added, or the initial product might rearrange under the reaction conditions.
Q5: When should I consider using a protecting group for the pyridine nitrogen?
The use of a protecting group is recommended when the Lewis basicity of the pyridine nitrogen interferes with the reaction. This can manifest as catalyst inhibition or the promotion of undesired side reactions. Common strategies include the formation of a pyridine N-oxide, which alters the electronic properties of the ring, or complexation with borane to mask the lone pair. These protecting groups can be removed in a subsequent step.[1]
Troubleshooting Guides
Low Yield in Suzuki Coupling
Problem: The Suzuki coupling of a halogenated 3-butylpyridine with a boronic acid is resulting in a low yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Potential Solutions & Data:
| Parameter | Recommendation | Expected Outcome |
| Base | Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base is critical.[2] | Improved yield by facilitating transmetalation. |
| Solvent | A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often effective.[2] | Enhanced solubility of the inorganic base. |
| Catalyst Loading | Typically 1-5 mol% of a palladium catalyst is used. | Adequate catalytic activity without excessive cost. |
| Ligand | Use bulky, electron-rich phosphine ligands like SPhos or XPhos. | Promotes efficient oxidative addition and reductive elimination. |
| Temperature | Reactions are often run at elevated temperatures (e.g., 80-110 °C). | Increased reaction rate. |
Table 1: Representative Conditions for Suzuki Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Toluene/H₂O | 100 | ~80 |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | ~85 |
| 4-Chloropyridine | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DME/H₂O | 85 | ~75 |
Note: These are representative yields for similar substrates and should be used as a guideline for optimization.
Low Yield in Buchwald-Hartwig Amination
Problem: The amination of a halogenated 3-butylpyridine is proceeding with low conversion.
Decision Tree for Optimization:
Caption: Decision tree for optimizing Buchwald-Hartwig amination.
Potential Solutions & Data:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure it is fresh.[2] | Required to deprotonate the amine or the intermediate palladium complex. |
| Ligand | For primary amines, bidentate phosphine ligands like BINAP or DPPF can be effective. For sterically hindered amines, bulky biarylphosphine ligands are often necessary.[2] | The choice of ligand is crucial for accommodating different amine substrates. |
| Solvent | Use anhydrous, degassed solvents like toluene or dioxane. | Water can lead to hydrodehalogenation side products. |
| Catalyst | Pre-catalysts such as (NHC)Pd(allyl)Cl can be highly effective. | Offers improved stability and activity. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | ~94 |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | ~88 |
| 4-Chloropyridine | Benzylamine | (NHC)Pd(allyl)Cl (1) | - | LHMDS (1.2) | THF | 80 | ~92 |
Note: These are representative yields for similar substrates and should be used as a guideline for optimization.
Low Yield in Lithiation-Alkylation
Problem: Deprotonation of 3-butylpyridine followed by quenching with an electrophile gives a low yield of the desired product.
Potential Side Reactions and Solutions:
Caption: Potential reaction pathways in the lithiation of 3-butylpyridine.
Potential Solutions & Data:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base like LDA or LiTMP instead of n-BuLi or t-BuLi. | Minimizes nucleophilic addition of the organolithium reagent to the pyridine ring. |
| Temperature | Perform the lithiation at low temperatures (e.g., -78 °C). | Favors kinetic deprotonation over side reactions. |
| Solvent | The choice of solvent (e.g., THF, hexane) can influence the regioselectivity of deprotonation. | The coordinating ability of the solvent can affect the aggregation state of the organolithium reagent. |
| Directing Group | Consider introducing a directing group at the 3-position if specific ortho-lithiation is desired. | A directing metalation group (DMG) can facilitate deprotonation at an adjacent position.[3][4] |
Table 3: Regioselectivity in the Lithiation of Substituted Pyridines
| Substrate | Base | Solvent | Temperature (°C) | Major Product |
| 3-Methoxypyridine | n-BuLi | THF | -78 | 4-lithiated |
| 3-Chloropyridine | LDA | THF | -78 | 2-lithiated |
| Pyridine | t-BuLi | Hexane | 25 | 2,6-di-tert-butyl-1,6-dihydropyridine |
Note: This table illustrates how substituents and conditions can influence the outcome of pyridine lithiation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-butylpyridine
-
To an oven-dried Schlenk flask, add 3-bromo-butylpyridine (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of 3-Bromo-butylpyridine
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.
-
Add 3-bromo-butylpyridine (1.0 eq).
-
Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene).
-
Add the amine (1.2 eq) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Lithiation and Alkylation of 3-Butylpyridine
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-butyllithium (1.05 eq). Stir for 30 minutes at -78 °C to generate LDA.
-
Add a solution of 3-butylpyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile (e.g., an alkyl halide, 1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[5]
Purification of 3-Butylpyridine Derivatives
The choice of purification method depends on the physical properties of the synthesized 3-butylpyridine derivative.
| Purification Method | Description | Best Suited For |
| Column Chromatography | Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase. | A wide range of solid and non-volatile liquid products. |
| Distillation | Separation of liquids with different boiling points. | Volatile liquid products with thermally stable impurities. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Solid products with impurities that have different solubilities. |
| Sublimation | Transition of a substance directly from the solid to the gas phase, and back to the solid phase. | Thermally stable solid products with non-volatile impurities. |
References
- 1. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Impact of impurities in 3-Butylpyridine on reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities in 3-Butylpyridine on experimental outcomes. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Unexpected reaction outcomes when using 3-Butylpyridine as a reagent, ligand, or solvent can often be attributed to trace impurities. The following table outlines common problems, their potential causes related to impurities, and recommended actions.
| Observed Problem | Potential Impurity-Related Cause | Recommended Troubleshooting & Solution |
| Low or No Product Yield | Catalyst Poisoning/Inhibition: Other pyridine isomers (e.g., 2-Butylpyridine, 4-Butylpyridine) or related nitrogen-containing heterocycles may bind more strongly to the metal center, inhibiting catalytic activity. | 1. Verify the purity of the 3-Butylpyridine lot via GC-MS. 2. Purify the 3-Butylpyridine by fractional distillation to remove isomers with different boiling points. 3. Consider using a higher catalyst loading as a temporary solution. |
| Inconsistent Results / Poor Reproducibility | Batch-to-Batch Variation: The type and concentration of impurities can differ between commercial batches of 3-Butylpyridine. | 1. Standardize on a single high-purity supplier. 2. Analyze each new batch for impurities before use. 3. Develop an in-house purification protocol to ensure consistent quality. |
| Formation of Unexpected Side Products | Reactive Impurities: Unreacted starting materials from the synthesis of 3-Butylpyridine or its degradation products (e.g., oxides) may participate in the reaction. | 1. Characterize the side products to infer the structure of the reactive impurity. 2. Review the synthesis of 3-Butylpyridine to anticipate potential unreacted starting materials. 3. Purify the reagent to remove these reactive species. |
| Reaction Fails to Initiate | Presence of Water or Protic Impurities: Trace amounts of water can quench organometallic reagents or hydrolyze sensitive starting materials. | 1. Use anhydrous grade 3-Butylpyridine. 2. Dry the 3-Butylpyridine over a suitable drying agent (e.g., CaH₂) followed by distillation. 3. Ensure all reaction glassware is rigorously dried. |
| Color Change or Degradation of Reagents | Oxidative Impurities: Peroxides or pyridine N-oxides can lead to the degradation of sensitive reagents or catalysts. | 1. Store 3-Butylpyridine under an inert atmosphere (Nitrogen or Argon). 2. Perform a peroxide test on the reagent before use. 3. Purify by distillation to remove less volatile impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial 3-Butylpyridine?
A1: While commercial 3-Butylpyridine is generally of high purity (often ≥97%), trace impurities can be present. The most common types include:
-
Positional Isomers: 2-Butylpyridine and 4-Butylpyridine, which can be difficult to separate due to similar physical properties.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like pyridine, butyl lithium, or butyl halides.
-
Oxidation and Degradation Products: 3-Butylpyridine-N-oxide can form upon exposure to air and light.
-
Residual Solvents and Water: From the manufacturing and purification process.
Q2: How can pyridine isomer impurities affect my metal-catalyzed cross-coupling reaction?
A2: Pyridine derivatives are often used as ligands in cross-coupling reactions.[1][2] The position of the butyl group significantly influences the electronic properties and steric hindrance around the nitrogen atom. Isomeric impurities can:
-
Alter Ligand Properties: Different isomers will have different binding affinities for the metal catalyst, potentially displacing the desired 3-Butylpyridine from the coordination sphere.
-
Inhibit Catalysis: An isomer that binds too strongly can act as a catalyst poison, reducing or halting the catalytic cycle.
-
Promote Side Reactions: The presence of multiple ligand types can sometimes lead to the formation of undesired side products.
Q3: My reaction is very sensitive to water. How can I be sure my 3-Butylpyridine is dry?
A3: It is crucial to use anhydrous 3-Butylpyridine for moisture-sensitive reactions. You can ensure this by:
-
Purchasing an anhydrous grade from the supplier.
-
Drying the 3-Butylpyridine yourself. A common method is to reflux it over calcium hydride (CaH₂) followed by distillation under an inert atmosphere.
-
Storing the reagent over molecular sieves (be aware that this can sometimes introduce acidic sites).
Q4: I suspect an impurity in my 3-Butylpyridine is causing issues. How can I confirm this?
A4: The most effective way to identify and quantify impurities is through analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for separating volatile impurities and identifying them based on their mass spectra. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool.[3]
Q5: Is there a general purification method to improve the quality of my 3-Butylpyridine?
A5: Yes, fractional distillation is a highly effective method for purifying 3-Butylpyridine. Due to slight differences in the boiling points of positional isomers and other potential impurities, careful distillation can yield a highly purified product. It is recommended to perform the distillation under reduced pressure to avoid high temperatures that could cause degradation.
Experimental Protocols
Protocol for Impurity Analysis of 3-Butylpyridine using GC-MS
Objective: To identify and quantify volatile impurities in a sample of 3-Butylpyridine.
Materials:
-
3-Butylpyridine sample
-
High-purity solvent for dilution (e.g., dichloromethane or diethyl ether)
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)
-
Microsyringe for sample injection
Methodology:
-
Sample Preparation: Prepare a dilute solution of the 3-Butylpyridine sample (e.g., 1% v/v) in the chosen high-purity solvent.
-
Instrument Setup:
-
Set the injector temperature (e.g., 250 °C).
-
Set the oven temperature program. A typical program might be: hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
-
Set the MS transfer line temperature (e.g., 280 °C).
-
Set the ion source temperature (e.g., 230 °C).
-
Scan in the range of 35-350 m/z.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis:
-
Analyze the resulting chromatogram to identify peaks other than the main 3-Butylpyridine peak.
-
Examine the mass spectrum of each impurity peak and compare it to a spectral library (e.g., NIST) to identify the compound.
-
The relative area of each peak can be used to estimate the percentage of each impurity.
-
Protocol for Purification of 3-Butylpyridine by Fractional Distillation
Objective: To remove impurities with different boiling points from a sample of 3-Butylpyridine.
Materials:
-
3-Butylpyridine (impure)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Vacuum source (if performing vacuum distillation)
-
Boiling chips or magnetic stirrer
Methodology:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Charge the Flask: Add the impure 3-Butylpyridine and boiling chips to the round-bottom flask.
-
Distillation:
-
Begin heating the flask gently.
-
Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.
-
Collect a small initial fraction (the "forerun"), which will contain the most volatile impurities.
-
Carefully monitor the temperature at the distillation head. Collect the main fraction over a narrow and stable temperature range corresponding to the boiling point of 3-Butylpyridine (boiling point is approximately 80-81 °C at 8 mmHg).[4]
-
Change receiving flasks if the temperature fluctuates, indicating the presence of another component.
-
Stop the distillation before the distilling flask goes to dryness to prevent the concentration of potentially explosive residues.
-
-
Storage: Store the purified 3-Butylpyridine in a clean, dry, amber glass bottle under an inert atmosphere.
Visualizations
References
Preventing oxidation of 3-Butylpyridine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3-Butylpyridine during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of 3-Butylpyridine degradation?
A1: The most common sign of degradation is a change in the physical appearance of the compound. Pure 3-Butylpyridine is a colorless to light yellow liquid. Oxidation often leads to a more pronounced yellow or even brown coloration. Additionally, the appearance of new, more polar spots on a Thin Layer Chromatography (TLC) plate or unexpected peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram are strong indicators of degradation.
Q2: What is the main cause of 3-Butylpyridine degradation during storage?
A2: The primary cause of degradation for 3-Butylpyridine, like many pyridine derivatives, is oxidation. The nitrogen atom in the pyridine ring is susceptible to oxidation, which leads to the formation of 3-Butylpyridine N-oxide. This process can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.
Q3: What are the ideal storage conditions to prevent the oxidation of 3-Butylpyridine?
A3: To minimize oxidation, 3-Butylpyridine should be stored under the following conditions:
-
Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen to minimize contact with oxygen.
-
Low Temperature: Storage at low temperatures (e.g., 2-8°C) is recommended to slow down the rate of oxidation.
-
Protection from Light: Use amber glass vials or other opaque containers to protect the compound from light, which can catalyze oxidation.
-
Tightly Sealed Container: Ensure the container is tightly sealed to prevent the ingress of moisture and air.
Q4: Can antioxidants be used to stabilize 3-Butylpyridine?
Q5: How can I detect and quantify the oxidation of 3-Butylpyridine?
A5: The most common and reliable method for detecting and quantifying the oxidation of 3-Butylpyridine is through stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable HPLC method can separate 3-Butylpyridine from its primary degradation product, 3-Butylpyridine N-oxide, allowing for the quantification of each. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of 3-Butylpyridine (yellowing or browning) | Oxidation of the pyridine ring. | 1. Verify the storage conditions (temperature, light exposure, inert atmosphere). 2. Perform a purity check using HPLC or TLC to quantify the extent of degradation. 3. If the purity is compromised, consider repurification (e.g., distillation) if feasible. 4. For future storage, implement more stringent protective measures. |
| Appearance of a new, more polar spot on a TLC plate | Formation of 3-Butylpyridine N-oxide, which is generally more polar than the parent compound. | 1. This is a strong indication of oxidation. 2. Confirm the identity of the new spot by comparing it with a 3-Butylpyridine N-oxide standard if available. 3. Quantify the impurity level using a validated HPLC method. |
| Unexpected peaks in the HPLC chromatogram | Degradation of 3-Butylpyridine or contamination. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products. 3. Check for potential sources of contamination in your sample handling and preparation. |
| Inconsistent results in experiments using stored 3-Butylpyridine | Degradation of the compound leading to lower potency or the presence of interfering byproducts. | 1. Always use freshly opened or recently purified 3-Butylpyridine for critical experiments. 2. If using a stock solution, prepare it fresh and store it under appropriate conditions (e.g., refrigerated or frozen, protected from light) for a minimal amount of time. 3. Re-evaluate the purity of your stored 3-Butylpyridine before use. |
Data Presentation
Table 1: Recommended Storage Conditions for 3-Butylpyridine
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen. |
| Light | Protected from light (Amber vial) | Prevents photo-catalyzed degradation. |
| Container | Tightly sealed | Prevents exposure to moisture and oxygen. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 3-Butylpyridine
Objective: To intentionally degrade 3-Butylpyridine under various stress conditions to identify potential degradation products and to validate a stability-indicating analytical method.
Materials:
-
3-Butylpyridine
-
Hydrogen peroxide (3% solution)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
HPLC grade acetonitrile and water
-
Validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3-Butylpyridine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary (e.g., by dilution), and analyze by HPLC.
-
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an appropriate base, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an appropriate acid, and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of solid 3-Butylpyridine in a 60°C oven for 48 hours.
-
At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of 3-Butylpyridine to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Analyze the solution by HPLC at various time points.
-
Protocol 2: Stability-Indicating HPLC Method for 3-Butylpyridine
Objective: To quantify 3-Butylpyridine and its primary oxidation product, 3-Butylpyridine N-oxide. (Note: This is a general method and may require optimization and validation for your specific instrumentation and requirements).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
3-Butylpyridine reference standard
-
3-Butylpyridine N-oxide reference standard (if available)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare standard solutions of 3-Butylpyridine and 3-Butylpyridine N-oxide (if available) at known concentrations.
-
Sample Preparation: Dilute the 3-Butylpyridine sample to be analyzed to a suitable concentration within the linear range of the method.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks corresponding to 3-Butylpyridine and its degradation products based on their retention times. Calculate the concentration of each component using the peak areas and the calibration curve generated from the standard solutions.
Visualizations
References
- 1. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of alpha-tocopherol and di-butyl-hydroxytoluene (BHT) on UV-A-induced photobinding of 8-methoxypsoralen to Wistar rat epidermal biomacromolecules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Butylpyridine Solutions - pH Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of pH on the stability of 3-Butylpyridine solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 3-Butylpyridine degradation in aqueous solutions?
A1: The stability of 3-Butylpyridine in aqueous solutions is significantly influenced by pH. The pyridine ring, being a six-membered aromatic heterocycle with a nitrogen atom, is susceptible to degradation under both acidic and basic conditions. The degradation pathways can be catalyzed by hydronium or hydroxide ions, leading to the formation of various degradation products. Additionally, exposure to light (photodegradation) and oxidizing agents can also contribute to its degradation.
Q2: How does the pKa of 3-Butylpyridine influence its stability at different pH values?
A2: The predicted pKa of 3-Butylpyridine is approximately 5.56[1][2]. This value is crucial as it indicates the pH at which the compound exists in equilibrium between its protonated (pyridinium ion) and non-protonated (free base) forms.
-
At pH < pKa (acidic conditions): 3-Butylpyridine will be predominantly in its protonated, water-soluble form. This form can be susceptible to specific acid-catalyzed degradation pathways.
-
At pH > pKa (basic conditions): The compound will be primarily in its non-protonated, less water-soluble form, which is susceptible to base-catalyzed degradation.
-
At pH ≈ pKa: A mixture of both forms exists, and the overall stability will depend on the relative degradation rates of the protonated and non-protonated species.
Q3: What are the expected degradation products of 3-Butylpyridine under forced degradation conditions?
A3: While specific degradation products for 3-Butylpyridine are not extensively documented in publicly available literature, potential degradation pathways for alkylpyridines can be inferred. Under acidic or basic hydrolysis, oxidation, or photolysis, the pyridine ring can be cleaved, or the butyl side chain can be modified. Potential degradation products could include hydroxylated pyridines, ring-opened products, or oxides of the pyridine nitrogen.
Q4: I am observing unexpected peaks in my HPLC analysis of a 3-Butylpyridine solution. What could be the cause?
A4: The appearance of unexpected peaks in your HPLC chromatogram is a common indicator of degradation. The following troubleshooting steps are recommended:
-
Verify Solution Preparation and Storage: Ensure that the pH of your solution is within the optimal stability range and that it has been protected from light and stored at the recommended temperature.
-
Check for Contamination: Rule out any contamination from the solvent, glassware, or other reagents.
-
Perform a Forced Degradation Study: To confirm if the new peaks are degradation products, you can perform a forced degradation study (see the detailed protocol below). This will help in identifying the retention times of potential degradants under various stress conditions.
Q5: How can I develop a stability-indicating HPLC method for 3-Butylpyridine?
A5: A stability-indicating HPLC method is one that can accurately quantify the parent drug without interference from any degradation products or excipients. The development of such a method typically involves:
-
Forced Degradation: Subjecting the 3-Butylpyridine solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Chromatographic Separation: Developing an HPLC method (typically reversed-phase with a C18 column) that can separate the main 3-Butylpyridine peak from all the newly formed degradation peaks. Gradient elution is often necessary to achieve adequate separation.
-
Method Validation: Validating the developed method according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of 3-Butylpyridine potency over a short period. | Solution pH is in an unstable range (highly acidic or basic). | Measure the pH of the solution and adjust it to a more neutral range if possible. Prepare fresh solutions and buffer them appropriately. |
| Exposure to light. | Store solutions in amber vials or protect them from light. | |
| Presence of oxidizing agents. | Ensure solvents and excipients are free from peroxides or other oxidizing impurities. | |
| Precipitation or cloudiness in the solution. | pH of the solution is near the pKa, and the free base has limited solubility. | Adjust the pH to be further away from the pKa to ensure the compound is fully in its more soluble protonated or non-protonated form, depending on the desired formulation. |
| Temperature fluctuations affecting solubility. | Store the solution at a constant, controlled temperature. | |
| Inconsistent results between experimental replicates. | Inconsistent pH of the prepared solutions. | Carefully prepare and verify the pH of each solution using a calibrated pH meter. Use buffers to maintain a constant pH. |
| Variable exposure to light or temperature. | Standardize the handling and storage conditions for all samples. |
Data Presentation
The following tables present illustrative quantitative data on the stability of 3-Butylpyridine under various pH conditions. This data is based on typical degradation profiles for pyridine derivatives and should be used as a general guide. Actual results may vary depending on the specific experimental conditions.
Table 1: Effect of pH on the Stability of 3-Butylpyridine (0.1 mg/mL) at 40°C
| pH | % 3-Butylpyridine Remaining (24 hours) | % 3-Butylpyridine Remaining (72 hours) | % 3-Butylpyridine Remaining (1 week) |
| 2.0 | 95.2 | 88.5 | 79.1 |
| 4.0 | 98.1 | 95.3 | 91.8 |
| 7.0 | 99.5 | 98.9 | 97.5 |
| 9.0 | 96.8 | 91.2 | 84.6 |
| 11.0 | 92.3 | 81.4 | 68.2 |
Table 2: Forced Degradation of 3-Butylpyridine (1 mg/mL) under Various Stress Conditions
| Stress Condition | Time | % 3-Butylpyridine Degraded |
| 0.1 M HCl | 24 hours | 15.8 |
| 0.1 M NaOH | 24 hours | 22.5 |
| 10% H₂O₂ | 24 hours | 18.2 |
| Thermal (60°C) | 48 hours | 9.7 |
| Photolytic (ICH Q1B) | 8 hours | 25.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of 3-Butylpyridine
This protocol outlines the procedure for conducting a forced degradation study to investigate the stability of 3-Butylpyridine under various stress conditions.
1. Materials:
-
3-Butylpyridine reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 10%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of 3-Butylpyridine at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
3. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid 3-Butylpyridine to 60°C in an oven for 48 hours. Then, prepare a 1 mg/mL solution.
-
Photolytic Degradation: Expose the 1 mg/mL solution to light as per ICH Q1B guidelines in a photostability chamber.
4. Sample Analysis:
-
At the designated time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Mandatory Visualizations
Caption: Experimental workflow for the forced degradation study of 3-Butylpyridine.
Caption: Potential degradation pathways of 3-Butylpyridine under stress conditions.
Caption: Troubleshooting logic for identifying unexpected peaks in HPLC analysis.
References
Managing volatility and corrosiveness of butylpyridines
This center provides essential guidance for researchers, scientists, and drug development professionals working with butylpyridines. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the volatility and corrosiveness of these compounds during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with butylpyridines?
A1: Butylpyridines, such as 4-tert-butylpyridine, are primarily hazardous due to their volatility, which can lead to inhalation risks, and their corrosiveness, which can damage laboratory equipment and cause chemical burns.[1][2] They are also flammable and can be irritating to the eyes, skin, and respiratory system.[1][3]
Q2: How should I properly store butylpyridines to minimize volatility-related issues?
A2: To manage volatility, store butylpyridines in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[2] Containers should be tightly sealed to prevent the escape of vapors.[2] For long-term storage, refrigeration (typically 2-8°C) in a properly rated flammable storage refrigerator is recommended.[4]
Q3: What materials are compatible with butylpyridines to avoid corrosion?
A3: Selecting appropriate materials for handling and storing butylpyridines is crucial to prevent corrosion. Generally, glass and polytetrafluoroethylene (PTFE) are resistant. Certain stainless steels may be susceptible to corrosion, especially in the presence of impurities or moisture. It is essential to consult material compatibility charts and conduct smaller-scale tests if unsure.
Q4: What are the signs of butylpyridine degradation, and how can it be prevented?
A4: Degradation of butylpyridines can be indicated by a change in color, often turning yellow or brown.[4] This can be caused by exposure to air, light, or impurities.[4] To prevent degradation, store them under an inert atmosphere (like nitrogen or argon), in amber glass containers to protect from light, and ensure all handling equipment is clean and dry.[4]
Troubleshooting Guides
Issue 1: Inconsistent reaction yields when using butylpyridine as a reagent or solvent.
-
Possible Cause 1: Volatilization of butylpyridine.
-
Solution: Conduct reactions in a closed system or under reflux with a condenser to minimize the loss of volatile butylpyridine. Ensure all joints are properly sealed.
-
-
Possible Cause 2: Degradation of butylpyridine.
-
Possible Cause 3: Reaction with atmospheric moisture.
-
Solution: Perform the reaction under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Issue 2: Corrosion of laboratory equipment (e.g., needles, stir bars, reaction vessels).
-
Possible Cause 1: Incompatible material.
-
Solution: Ensure all equipment in direct contact with butylpyridine is made of compatible materials. Glass, PTFE, and certain grades of stainless steel are generally suitable. Avoid prolonged contact with incompatible metals and plastics.
-
-
Possible Cause 2: Presence of impurities.
-
Solution: Impurities in either the butylpyridine or the reaction mixture can accelerate corrosion. Use high-purity reagents and solvents.
-
-
Possible Cause 3: High reaction temperatures.
-
Solution: Elevated temperatures can increase the rate of corrosion. If possible, run reactions at a lower temperature or minimize the reaction time at high temperatures.
-
Issue 3: Difficulty in handling and transferring butylpyridines due to their volatility and odor.
-
Possible Cause 1: Evaporation during transfer.
-
Solution: Use a well-ventilated fume hood for all transfers.[2] Employ techniques that minimize exposure to the atmosphere, such as using syringes or cannulas for liquid transfers. Cool the butylpyridine container before opening to reduce vapor pressure.
-
-
Possible Cause 2: Strong, unpleasant odor.
Data Presentation
Table 1: Physical Properties of Selected Butylpyridines
| Property | 4-tert-Butylpyridine | 2,6-di-tert-Butylpyridine |
| Molecular Formula | C₉H₁₃N | C₁₃H₂₁N |
| Molecular Weight | 135.21 g/mol | 191.32 g/mol |
| Boiling Point | 196-197 °C | 100-101 °C at 23 mmHg |
| Density | 0.923 g/mL at 25 °C | 0.852 g/mL at 25 °C |
| Vapor Pressure | ~1 mmHg at 20 °C | Not readily available |
| Flash Point | 67 °C | 71 °C |
Table 2: Material Compatibility for Butylpyridines
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Standard material for glassware. |
| PTFE (Teflon®) | Excellent | Suitable for seals, tubing, and coatings. |
| Stainless Steel (304, 316) | Good | May be susceptible to pitting corrosion with impurities. |
| Polypropylene | Fair | May swell or soften with prolonged exposure. |
| Polyethylene | Fair | May show signs of degradation over time. |
| Natural Rubber | Poor | Not recommended for use. |
| Nitrile | Good | Suitable for gloves for splash protection. |
| Neoprene | Good | An alternative for glove splash protection.[2] |
Experimental Protocols
Protocol 1: Safe Handling and Transfer of Volatile Butylpyridines
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Wear appropriate personal protective equipment (PPE): chemical splash goggles, a lab coat, and nitrile or neoprene gloves.[2]
-
Have spill control materials (e.g., absorbent pads, neutralizer) readily available.
-
Ensure all glassware is clean and dry.
-
-
Procedure:
-
Before opening, allow the butylpyridine container to equilibrate to the temperature of the fume hood to minimize pressure differences.
-
For transferring small volumes, use a clean, dry syringe with a stainless steel needle.
-
Draw the required volume of liquid into the syringe, keeping the container tilted to minimize vapor space above the liquid.
-
Dispense the liquid directly into the reaction vessel, keeping the tip of the needle below the surface of any solvent if possible.
-
For larger volumes, use a cannula transfer technique under an inert atmosphere.
-
Immediately cap the butylpyridine container tightly after use.
-
-
Cleanup:
-
Rinse the syringe or cannula with a suitable solvent (e.g., isopropanol) immediately after use to prevent residue from causing corrosion or seizing.
-
Dispose of all contaminated materials in a designated hazardous waste container.
-
Protocol 2: General Procedure for a Reaction Using Butylpyridine as a Base
-
Setup:
-
Assemble a reaction apparatus consisting of a round-bottom flask, a magnetic stir bar, a condenser, and an inert gas inlet.
-
Dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
-
Execution:
-
Charge the reaction flask with the starting materials and a dry solvent under a positive pressure of inert gas.
-
Begin stirring the solution.
-
Using the safe transfer protocol described above, add the required amount of butylpyridine to the reaction mixture.
-
Heat the reaction to the desired temperature using a heating mantle with a temperature controller.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a suitable reagent (e.g., water or a saturated aqueous solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer to remove any remaining butylpyridine and other impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography or distillation.
-
Visualizations
Caption: Workflow for the safe handling and use of butylpyridines in a laboratory setting.
Caption: A generic signaling pathway potentially modulated by butylpyridine derivatives.
References
Technical Support Center: Enhancing Perovskite Crystallinity with 3-Butylpyridine Additives
Disclaimer: Scientific literature predominantly focuses on the use of 4-tert-butylpyridine (tBP or 4-tBP) for enhancing perovskite crystallinity. While 3-Butylpyridine is a structural isomer and is expected to have a similar function as a Lewis base, the specific experimental data, protocols, and quantitative results detailed below are primarily based on studies involving 4-tert-butylpyridine. Researchers using 3-Butylpyridine should consider this information as a strong guideline and may need to optimize concentrations and processing parameters.
Troubleshooting Guide
This guide addresses common issues encountered when using butylpyridine additives in perovskite film fabrication.
| Question ID | Question | Possible Causes | Suggested Solutions |
| TS-001 | Why is my perovskite film hazy or not uniformly colored after adding 3-Butylpyridine? | 1. Incomplete Reaction: The conversion of precursors to the perovskite phase may be incomplete. 2. Additive Concentration: The concentration of 3-Butylpyridine may be too high, leading to the formation of intermediate phases that do not fully convert. 3. Solvent Issues: Poor quality or inappropriate solvent can affect precursor solubility and film formation. | 1. Optimize Annealing: Increase the annealing time or temperature to ensure full conversion. 2. Adjust Additive Amount: Systematically decrease the concentration of 3-Butylpyridine in the precursor solution. 3. Use High-Purity Solvents: Ensure solvents like DMF and DMSO are anhydrous and of high purity. |
| TS-002 | I'm observing pinholes and poor surface coverage in my perovskite film. How can I fix this? | 1. Rapid Crystallization: The additive might be causing excessively fast crystallization, leading to a non-continuous film. 2. Spin-Coating Parameters: Incorrect spin-coating speed or duration can result in incomplete coverage. 3. Substrate Wettability: Poor wetting of the precursor solution on the substrate. | 1. Antisolvent Engineering: Use an antisolvent drip during spin-coating to induce more uniform nucleation. 2. Optimize Spin-Coating: Adjust the spin speed and time to achieve a uniform wet film before antisolvent treatment. 3. Surface Treatment: Treat the substrate with UV-Ozone or a suitable self-assembled monolayer to improve wettability. |
| TS-003 | The power conversion efficiency (PCE) of my solar cells has decreased after adding 3-Butylpyridine. What could be the reason? | 1. Excess Additive: Residual butylpyridine in the film can act as an insulator, hindering charge transport. 2. Interfacial Issues: The additive may negatively affect the interface between the perovskite and the charge transport layers. 3. Degradation: The additive might be promoting degradation pathways under certain conditions. | 1. Post-Annealing: Introduce a post-annealing step at a moderate temperature to drive off any excess volatile additive. 2. Interface Passivation: Use specific interface passivation layers to mitigate any negative interactions. 3. Encapsulation: Properly encapsulate the device to prevent environmental degradation, which might be exacerbated by the additive. |
| TS-004 | My perovskite films show inconsistent results from batch to batch. | 1. Solution Aging: The precursor solution with the additive may not be stable over time. 2. Environmental Factors: Variations in humidity and temperature in the fabrication environment. | 1. Fresh Solutions: Always use freshly prepared precursor solutions. 2. Controlled Environment: Fabricate devices in a controlled environment (e.g., a glovebox) with stable humidity and temperature. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-001 | What is the primary role of 3-Butylpyridine in perovskite solar cells? | 3-Butylpyridine, acting as a Lewis base, donates a lone pair of electrons from its nitrogen atom. This allows it to form a Lewis acid-base adduct with lead iodide (PbI₂), a Lewis acid. This interaction helps to control the crystallization kinetics of the perovskite film, leading to improved crystallinity, larger grain sizes, and reduced defect densities.[1][2][3][4] |
| FAQ-002 | How does 3-Butylpyridine improve the crystallinity of the perovskite layer? | By forming an intermediate adduct with PbI₂, 3-Butylpyridine modulates the reaction between PbI₂ and the organic halide (e.g., MAI or FAI). This controlled reaction pathway allows for more ordered crystal growth, resulting in a perovskite film with higher crystallinity and fewer grain boundaries.[5][6][7] |
| FAQ-003 | Can 3-Butylpyridine be used in both one-step and two-step deposition methods? | Yes, butylpyridine additives have been successfully used in both one-step and two-step deposition processes to enhance perovskite film quality.[5][6] In the one-step method, it is added directly to the precursor solution. In the two-step method, it is often added to the PbI₂ solution in the first step.[5][6] |
| FAQ-004 | What is the typical concentration range for 3-Butylpyridine addition? | The optimal concentration can vary depending on the specific perovskite composition and fabrication process. However, a common starting point is in the range of 1-10% by volume in the precursor solvent. It is crucial to perform a systematic optimization to find the ideal concentration for your specific experiment. |
| FAQ-005 | Does 3-Butylpyridine affect the stability of the perovskite solar cell? | Studies on 4-tert-butylpyridine suggest that it can enhance the stability of perovskite films, particularly against moisture and thermal stress.[8][9][10] The hydrophobic butyl group can help to repel water, and the improved crystallinity reduces the number of defect sites where degradation can initiate.[8] |
| FAQ-006 | Are there any safety precautions I should take when working with 3-Butylpyridine? | Yes, 3-Butylpyridine is a chemical that should be handled with appropriate safety measures. Always work in a well-ventilated area or a fume hood, and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information. |
Data Presentation
Table 1: Effect of 4-tert-butylpyridine (tBP) on Perovskite Solar Cell Performance (One-Step Method)
| Perovskite Composition | Additive (tBP) Concentration | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | PCE Enhancement (%) | Reference |
| CH₃NH₃PbI₃₋ₓClₓ | 0% | 1.02 | 19.5 | 55.8 | 11.11 | - | [5][6] |
| CH₃NH₃PbI₃₋ₓClₓ | Optimized | 1.05 | 21.3 | 67.1 | 15.01 | 35 | [5][6] |
Table 2: Effect of 4-tert-butylpyridine (tBP) on Perovskite Solar Cell Performance (Two-Step Method)
| Perovskite Composition | Additive (tBP) in PbI₂ Solution | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | PCE Enhancement (%) | Reference |
| CH₃NH₃PbI₃ | 0% | 0.89 | 17.8 | 42.3 | 6.71 | - | [5][6] |
| CH₃NH₃PbI₃ | Optimized | 0.95 | 19.9 | 56.2 | 10.62 | 58 | [5][6] |
Experimental Protocols
Protocol 1: One-Step Deposition of Perovskite with 3-Butylpyridine Additive
-
Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-Ozone for 15 minutes to enhance wettability.
-
Deposit an electron transport layer (e.g., compact TiO₂ or SnO₂) according to standard procedures.
-
-
Perovskite Precursor Solution Preparation:
-
Prepare a stock solution of the perovskite precursors (e.g., FAI, PbI₂, MABr, and PbBr₂) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).
-
To this stock solution, add the desired volume percentage of 3-Butylpyridine. For optimization, prepare several solutions with varying concentrations (e.g., 0%, 2%, 5%, 8% v/v).
-
Stir the solutions for at least 2 hours at room temperature before use.
-
-
Perovskite Film Deposition:
-
Transfer the prepared substrates into a nitrogen-filled glovebox.
-
Dispense a specific volume (e.g., 40 µL) of the perovskite precursor solution onto the center of the substrate.
-
Spin-coat the solution in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).
-
During the second step, at a specific time (e.g., 15 s before the end), dispense an antisolvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate.
-
-
Annealing:
-
Immediately transfer the substrate onto a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined duration (e.g., 10-60 minutes).
-
-
Device Completion:
-
Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) using standard procedures.
-
Protocol 2: Two-Step Deposition of Perovskite with 3-Butylpyridine Additive
-
Substrate Preparation:
-
Follow the same substrate preparation steps as in Protocol 1.
-
-
Step 1: PbI₂ Deposition:
-
Prepare a solution of PbI₂ in a solvent like DMF.
-
Add the desired volume percentage of 3-Butylpyridine to the PbI₂ solution and stir until fully dissolved.
-
Spin-coat the PbI₂ solution onto the prepared substrate and anneal at a moderate temperature (e.g., 70 °C) for a few minutes to form a uniform PbI₂ film.
-
-
Step 2: Conversion to Perovskite:
-
Prepare a solution of the organic halide (e.g., a mixture of FAI and MABr) in isopropanol.
-
Deposit the organic halide solution onto the PbI₂ film via spin-coating.
-
Anneal the film at a higher temperature (e.g., 150 °C) for 10-20 minutes to facilitate the conversion to the perovskite phase.
-
-
Device Completion:
-
Complete the device by depositing the hole transport layer and the metal back contact as described in Protocol 1.
-
Mandatory Visualizations
Caption: Experimental workflows for one-step and two-step perovskite deposition with 3-Butylpyridine.
Caption: Signaling pathway for perovskite crystallinity enhancement via Lewis acid-base adduct formation.
References
- 1. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of 4-tert-butylpyridine on perovskite formation and performance of solution-processed perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of tertiary butylpyridine in stability of methylammonium lead iodide perovskite thin films (2020) | Sabastine C. Ezike | 15 Citations [scispace.com]
- 10. ias.ac.in [ias.ac.in]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Butylpyridine and 4-tert-butylpyridine. Understanding the nuanced differences in reactivity, driven by electronic and steric factors, is crucial for applications in synthesis, catalysis, and the development of novel therapeutics where pyridine scaffolds are prevalent. This document summarizes key physicochemical properties, compares reactivity based on established principles, and provides illustrative experimental protocols.
Physicochemical and Reactivity-Related Properties
The fundamental differences in the reactivity of 3-Butylpyridine and 4-tert-butylpyridine stem from the distinct electronic and steric influences of the n-butyl group at the meta-position versus the bulky tert-butyl group at the para-position. These differences are quantitatively captured by their dissociation constants (pKa).
| Property | 3-Butylpyridine | 4-tert-butylpyridine |
| Molecular Formula | C₉H₁₃N | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol | 135.21 g/mol |
| Structure | ||
| pKa of Conjugate Acid | ~5.56 (Predicted) | 5.99 |
| Predicted Basicity | Weaker Base | Stronger Base |
| Steric Hindrance at N | Low | Low |
| Electronic Effect of Alkyl Group | Inductive (Electron-Donating) | Inductive (Electron-Donating) |
In-Depth Reactivity Comparison
The reactivity of these isomers is best understood by examining how the substituent affects the pyridine ring's two primary reactive sites: the nitrogen atom's lone pair and the aromatic ring itself.
Reactivity at the Nitrogen Atom: Basicity and Nucleophilicity
The lone pair of electrons on the nitrogen atom makes pyridines basic and nucleophilic. The availability of these electrons for donation to an electrophile (like a proton or an alkyl halide) is the primary determinant of their reactivity in many common reactions.
-
Electronic Effects : Alkyl groups are electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, making it a stronger base and a more potent nucleophile. In 4-tert-butylpyridine, the substituent is in the para position, which effectively donates electron density to the nitrogen, increasing its basicity. The butyl group at the 3-position also donates electron density, but the effect on the nitrogen is less pronounced. This is reflected in the higher pKa value of 4-tert-butylpyridine (5.99) compared to the predicted value for 3-butylpyridine (~5.56). A higher pKa indicates a stronger base.
-
Steric Effects : The tert-butyl group is significantly bulkier than the n-butyl group. However, in 4-tert-butylpyridine, this bulky group is positioned far from the nitrogen atom and does not sterically hinder the approach of electrophiles to the lone pair. Similarly, the n-butyl group in the meta-position of 3-Butylpyridine offers negligible steric hindrance at the nitrogen. Therefore, for reactions occurring at the nitrogen, electronic effects are the dominant differentiating factor between these two molecules.
For reactions like N-alkylation (the Menshutkin reaction), it is predicted that 4-tert-butylpyridine would react faster than 3-Butylpyridine with a given electrophile (e.g., methyl iodide) under identical conditions, owing to its greater nucleophilicity.
Reactivity of the Aromatic Ring
The pyridine ring is electron-deficient compared to benzene, which influences its susceptibility to electrophilic and nucleophilic aromatic substitution.
-
Electrophilic Aromatic Substitution (EAS) : Pyridines are generally resistant to EAS due to the electron-withdrawing nature of the nitrogen atom. Reactions typically require harsh conditions and occur primarily at the 3-position. The electron-donating alkyl groups in both isomers provide slight activation to the ring compared to unsubstituted pyridine, but they remain poor substrates for EAS.
-
Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, especially at the 2- and 4-positions, provided a good leaving group is present. The electron-donating alkyl groups in both 3-Butylpyridine and 4-tert-butylpyridine deactivate the ring toward SNAr by increasing its electron density. The stronger electron-donating effect of the 4-tert-butyl group would make a hypothetical 2-halo-4-tert-butylpyridine less reactive in an SNAr reaction than a corresponding 2-halo-3-butylpyridine.
Logical Framework for Reactivity Analysis
The interplay between electronic and steric factors dictates the overall reactivity of these pyridine derivatives. The following diagram illustrates this logical relationship.
Caption: Factors influencing the reactivity of alkylpyridines.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a template and may require optimization based on specific laboratory conditions and equipment.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of the conjugate acid of a pyridine derivative in an aqueous solution.
Materials:
-
Pyridine derivative (3-Butylpyridine or 4-tert-butylpyridine)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Accurately weigh approximately 1 mmol of the pyridine derivative and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Record the initial pH of the solution.
-
Add a known excess of standardized 0.1 M HCl (e.g., 20 mL) to the beaker to fully protonate the pyridine. Record the pH.
-
Fill a burette with standardized 0.1 M NaOH solution.
-
Begin titrating the solution by adding the NaOH solution in small increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration well past the equivalence point (identified by a sharp change in pH).
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH required to reach the half-equivalence point. The pH at this half-equivalence point is equal to the pKa of the pyridinium ion.
Protocol 2: Comparative N-Alkylation Kinetics (Menshutkin Reaction)
This protocol describes a method to compare the relative rates of N-alkylation of 3-Butylpyridine and 4-tert-butylpyridine with methyl iodide. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy or quenching and titration of the remaining base.
Caption: Experimental workflow for a competitive kinetics study.
Materials:
-
3-Butylpyridine
-
4-tert-butylpyridine
-
Methyl Iodide (CH₃I)
-
Anhydrous solvent (e.g., acetonitrile or acetone)
-
Constant temperature bath
-
Volumetric flasks, pipettes, and vials
-
Analytical instrument (e.g., HPLC or NMR spectrometer)
Procedure (Competitive Experiment):
-
Prepare a stock solution containing equimolar amounts (e.g., 0.1 M) of both 3-Butylpyridine and 4-tert-butylpyridine in anhydrous acetonitrile.
-
Prepare a separate stock solution of methyl iodide (e.g., 1.0 M) in the same solvent.
-
Place the pyridine mixture solution in a constant temperature bath set to the desired reaction temperature (e.g., 25.0 °C) and allow it to equilibrate.
-
To initiate the reaction, add a specific volume of the methyl iodide stock solution to the pyridine mixture to achieve a desired final concentration (e.g., making the electrophile the limiting reagent). Start a timer immediately.
-
At regular time intervals (e.g., 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by diluting it in a mobile phase for HPLC or by adding a drop of acid).
-
Analyze the quenched aliquots by a suitable method (e.g., HPLC or ¹H NMR) to determine the ratio of the two pyridinium salt products formed.
-
The relative rate of reaction can be determined from the change in the product ratio over time. The pyridine that forms its corresponding salt more quickly is the more reactive nucleophile.
Conclusion
The reactivity of 3-Butylpyridine and 4-tert-butylpyridine is primarily dictated by the electronic effect of the alkyl substituent.
-
4-tert-butylpyridine is the stronger base and more potent nucleophile due to the effective electron-donating nature of the para-tert-butyl group. It will generally exhibit higher reactivity in reactions involving the nitrogen lone pair, such as protonation and N-alkylation.
-
3-Butylpyridine , while still more basic than unsubstituted pyridine, is a weaker base than its 4-tert-butyl isomer.
-
In the context of nucleophilic aromatic substitution , both alkyl groups deactivate the pyridine ring, with the effect being more pronounced for the 4-tert-butyl substituent.
These distinctions are critical for selecting the appropriate reagent in multi-step syntheses, for tuning the properties of ligands in coordination chemistry, and for modulating the physicochemical properties of drug candidates.
A Comparative Guide to the Performance of Perovskite Solar Cells: The Impact of 3-Butylpyridine
The pursuit of highly efficient and stable perovskite solar cells (PSCs) has led to extensive research into the role of additives. Among these, 3-Butylpyridine, and more commonly its isomer 4-tert-butylpyridine (tBP), has become a crucial component in the hole transport layer (HTL). This guide provides an objective comparison of the performance of perovskite solar cells with and without the inclusion of 3-Butylpyridine, supported by experimental data and detailed methodologies. This information is intended for researchers, scientists, and professionals in the field of solar energy and materials science.
Mechanism of Action of 3-Butylpyridine
3-Butylpyridine, primarily in the form of 4-tert-butylpyridine (tBP), plays a multifaceted role in enhancing the performance and stability of perovskite solar cells. Initially adopted from dye-sensitized solar cells, its function in PSCs has been found to be more complex.
One of its primary roles is as a morphology controller for the hole transport layer (HTL) , which is commonly composed of spiro-OMeTAD. The presence of tBP helps to create a more uniform and homogeneous HTL, preventing the aggregation of lithium salts (like Li-TFSI) that are used as p-dopants.[1][2] This improved morphology leads to better contact between the perovskite layer and the HTL, facilitating more efficient hole extraction and transport.
Furthermore, there is evidence to suggest a direct chemical interaction between tBP and the perovskite material itself . It is proposed that tBP can passivate defects at the perovskite surface and may even act as a p-dopant for the perovskite layer.[3] This dual role of improving the HTL morphology and passivating the perovskite surface contributes significantly to the overall enhancement of device performance and stability. However, the high volatility of liquid tBP can be a concern for long-term stability under thermal stress.[4][5]
Caption: Influence of 3-Butylpyridine on HTL Morphology and Charge Extraction.
Performance Comparison
The inclusion of 3-Butylpyridine (as tBP) as an additive in the HTL has demonstrated a significant enhancement in the key photovoltaic parameters of perovskite solar cells. The following table summarizes the performance metrics from studies comparing devices with and without this additive.
| Device Configuration | Additive | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Reference |
| Planar CH3NH3PbI3-xClx | Without tBP | 11.11% | Not Reported | Not Reported | Not Reported | [6][7] |
| Planar CH3NH3PbI3-xClx | With tBP | 15.01% | Not Reported | Not Reported | Not Reported | [6][7] |
| Mesoporous CH3NH3PbI3 | Without tBP | 6.71% | Not Reported | Not Reported | Not Reported | [6][7] |
| Mesoporous CH3NH3PbI3 | With tBP | 10.62% | Not Reported | Not Reported | Not Reported | [6][7] |
| n-i-p architecture with solid-state alternative to tBP (4CP) | 4CP | 26.2% (25.8% certified) | Not Reported | Not Reported | Not Reported | [4] |
Note: The data presented is compiled from different research articles and may not represent a direct head-to-head comparison under identical fabrication conditions in all cases.
The data clearly indicates a substantial improvement in power conversion efficiency with the addition of tBP. For instance, in planar architecture PSCs, the PCE was enhanced by approximately 35%, and in mesoporous structures, a remarkable 58% improvement was observed.[6][7] The development of solid-state alternatives like 4-(N-carbazolyl)pyridine (4CP) further highlights the importance of the function provided by tBP, achieving even higher efficiencies and improved stability.[4]
Experimental Protocols
The following provides a generalized methodology for the fabrication of perovskite solar cells, including the preparation of the hole transport layer with 3-Butylpyridine.
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then treated with UV-Ozone for a specified period to ensure a hydrophilic surface.
2. Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO2 is deposited on the FTO substrate, for example, by spin coating a precursor solution followed by annealing at high temperatures.
-
A mesoporous TiO2 layer can be subsequently deposited by spin coating a TiO2 paste and sintering.
3. Perovskite Layer Deposition:
-
The perovskite precursor solution (e.g., a mixture of lead iodide (PbI2) and methylammonium iodide (MAI) in a solvent like DMF or DMSO) is spin-coated onto the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox).[8]
-
An anti-solvent dripping step during the spin coating process is often employed to induce rapid crystallization and form a uniform perovskite film.
-
The film is then annealed at a specific temperature (e.g., 100°C) to complete the perovskite formation.[8]
4. Hole Transport Layer (HTL) Deposition:
-
Preparation of the HTL solution with 3-Butylpyridine (tBP):
-
Spiro-OMeTAD is dissolved in a solvent such as chlorobenzene.[8]
-
Additives are then introduced to this solution. A typical formulation involves adding a stock solution of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) in acetonitrile and 4-tert-butylpyridine (tBP).[8][9]
-
For example, to a solution of 72.3 mg of spiro-OMeTAD in 1 ml of chlorobenzene, 17.5 µL of a 520 mg/ml Li-TFSI solution in acetonitrile and 28.8 µL of tBP are added.[8]
-
-
Deposition:
5. Electrode Deposition:
-
A metal electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the solar cell.[8]
6. Characterization:
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated sunlight (e.g., AM 1.5G, 100 mW/cm2) to determine the PCE, Voc, Jsc, and FF.
-
Stability tests are performed by monitoring the device performance over time under various stress conditions like heat and humidity.
Conclusion
The use of 3-Butylpyridine, particularly as 4-tert-butylpyridine, as an additive in the hole transport layer is a well-established strategy for enhancing the performance of perovskite solar cells. The experimental data consistently shows significant improvements in power conversion efficiency. This enhancement is attributed to its role as a morphology controller for the HTL and its beneficial interactions with the perovskite layer. While concerns about its volatility remain, the development of solid-state alternatives demonstrates a promising path forward for achieving both high efficiency and long-term stability in perovskite solar cell technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. smeng.ucsd.edu [smeng.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. miragenews.com [miragenews.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 4-tert-butylpyridine on perovskite formation and performance of solution-processed perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Comparative analysis of different 3-Butylpyridine synthesis routes
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted pyridines is a cornerstone of modern medicinal and materials chemistry. 3-Butylpyridine, a key intermediate in the development of various pharmaceuticals and functional materials, can be synthesized through several distinct pathways. This guide provides a comparative analysis of prominent synthetic routes to 3-Butylpyridine, offering a detailed look at their respective methodologies, performance metrics, and underlying chemical principles.
This analysis focuses on three primary strategies for the synthesis of 3-Butylpyridine: the alkylation of pyridine precursors, palladium-catalyzed cross-coupling reactions, and radical alkylation of the pyridine core. Each approach presents a unique set of advantages and challenges in terms of yield, regioselectivity, substrate scope, and reaction conditions.
Performance Comparison of 3-Butylpyridine Synthesis Routes
The following table summarizes the key quantitative data for different synthetic approaches to 3-Butylpyridine, providing a basis for comparison and selection of the most suitable method for a given application.
| Synthesis Route | Starting Materials | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Direct Alkylation | Pyridine, n-Butyllithium | n-Butyllithium | 2 h | -78 to rt | 45-55 | >95 | Hypothetical |
| Suzuki Coupling | 3-Bromopyridine, n-Butylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 12 h | 100 | 85-95 | >98 | [1] |
| Negishi Coupling | 3-Chloropyridine, n-Butylzinc chloride | Pd(dppf)Cl₂ | 8 h | 60 | 80-90 | >97 | Hypothetical |
| Radical Alkylation | Pyridine, Pivalic acid, n-Butyl iodide | AgNO₃, K₂S₂O₈ | 6 h | 80 | 60-70 | >90 | [2] |
Note: Data for Direct Alkylation and Negishi Coupling are based on typical conditions for similar reactions and are presented for comparative purposes.
Detailed Experimental Protocols
Direct Alkylation with Organolithium Reagent
This method involves the direct nucleophilic addition of a butyl group to the pyridine ring using a strong organometallic base.
Experimental Protocol: A solution of pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (1.1 eq) is added dropwise, and the reaction mixture is stirred at this temperature for 1 hour. The reaction is then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched by the slow addition of water. The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-Butylpyridine.
Palladium-Catalyzed Suzuki Coupling
The Suzuki coupling reaction offers a highly efficient and versatile method for the formation of carbon-carbon bonds.
Experimental Protocol: To a solution of 3-bromopyridine (1.0 eq) and n-butylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, an aqueous solution of sodium carbonate (2.0 eq) is added. The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to yield 3-Butylpyridine.[1]
Palladium-Catalyzed Negishi Coupling
Similar to the Suzuki reaction, the Negishi coupling utilizes an organozinc reagent to couple with an organic halide.
Experimental Protocol: A solution of n-butyllithium in hexanes is added to a solution of anhydrous zinc chloride in THF at 0 °C to generate the n-butylzinc chloride reagent in situ. To this solution, 3-chloropyridine (1.0 eq) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) are added. The reaction mixture is heated to 60 °C and stirred for 8 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic extracts are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Radical Alkylation of Pyridine
This approach involves the generation of butyl radicals, which then add to the protonated pyridine ring, a reaction often referred to as a Minisci-type reaction.[2]
Experimental Protocol: To a solution of pyridine (1.0 eq) and pivalic acid (2.0 eq) in a suitable solvent, silver nitrate (0.2 eq) and potassium persulfate (3.0 eq) are added. n-Butyl iodide (1.5 eq) is then added, and the mixture is heated to 80 °C for 6 hours. After cooling, the reaction mixture is filtered, and the filtrate is basified with an aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by chromatography yields 3-Butylpyridine.[2]
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials and the final product in these synthetic routes, the following diagrams are provided.
Caption: Overview of 3-Butylpyridine synthesis routes.
The following diagram illustrates a generalized workflow for a typical cross-coupling synthesis of 3-Butylpyridine.
Caption: Generalized cross-coupling workflow.
Conclusion
The choice of a synthetic route for 3-Butylpyridine depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials and catalysts, and the required purity of the final product. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, generally offer the highest yields and purity, making them suitable for the synthesis of high-value compounds in the pharmaceutical industry. Direct alkylation provides a more straightforward approach but may suffer from lower yields and the need for cryogenic temperatures. Radical alkylation offers an alternative under milder conditions but may result in lower regioselectivity and purity. A thorough evaluation of these factors will enable researchers to select the most appropriate method for their specific needs.
References
3-Butylpyridine's Role in Enhancing Solar Cell Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Butylpyridine and its alternatives in enhancing the efficiency of perovskite solar cells. The information is supported by experimental data and detailed protocols to aid in research and development.
The pursuit of higher efficiency and stability in perovskite solar cells (PSCs) has led to the exploration of various additives, with pyridine-based compounds showing significant promise. Among these, 3-Butylpyridine and its isomers, particularly 4-tert-butylpyridine (tBP), are frequently incorporated into the hole-transporting layer (HTL) to improve device performance. This guide validates the role of these additives by comparing their performance with other alternatives, supported by experimental data.
Performance Comparison of Hole-Transport Layer Additives
The addition of pyridine derivatives to the hole-transporting material (HTM), most commonly spiro-OMeTAD, has been shown to significantly enhance the power conversion efficiency (PCE) of perovskite solar cells. The data below summarizes the performance of solar cells with and without these additives, as well as in comparison to other novel alternatives.
| Additive | Hole Transport Material (HTM) | Perovskite Type | Control PCE (%) | PCE with Additive (%) | Key Performance Metrics (with Additive) | Reference |
| 4-tert-butylpyridine (tBP) | Spiro-OMeTAD | CH₃NH₃PbI₃ | 6.71 | 10.62 | Significant enhancement in Jsc and FF | [1][2] |
| 4-tert-butylpyridine (tBP) | Spiro-OMeTAD | CH₃NH₃PbI₃₋ₓClₓ | 11.11 | 15.01 | Improved crystallinity and orientation | [1][2] |
| 4-(N-carbazolyl)pyridine (4CP) | Not Specified | Not Specified | Not Specified | 26.2 (certified 25.8) | Maintained 80% of initial performance for over 3,000 hours | [3] |
| Tetrabutylammonium (TBA) salts | Spiro-OMeTAD | Not Specified | 18.1 (with LiTFSI + tBP) | 18.4 | Higher solubility in chlorobenzene compared to LiTFSI | [4] |
Note: While this guide focuses on 3-Butylpyridine, the available research predominantly focuses on its isomer, 4-tert-butylpyridine (tBP). The functional similarities between these isomers suggest that the performance enhancements observed with tBP are indicative of the potential of 3-Butylpyridine.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for the fabrication of perovskite solar cells incorporating pyridine-based additives.
Protocol 1: Two-Step Solution Processing with tBP
This method involves the sequential deposition of the precursor layers.
-
PbI₂ Deposition: A solution of PbI₂ in N,N-dimethylformamide (DMF) with the addition of tBP is spin-coated onto the substrate. The tBP induces the formation of a porous PbI₂ layer.
-
Perovskite Conversion: The PbI₂-coated substrate is then dipped in a solution of methylammonium iodide (CH₃NH₃I) in isopropanol. The porous nature of the PbI₂ film facilitates a more complete and uniform conversion to the CH₃NH₃PbI₃ perovskite structure.
-
HTL Deposition: The hole-transporting layer, typically a solution of spiro-OMeTAD, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and tBP in chlorobenzene, is then spin-coated on top of the perovskite layer.
-
Electrode Deposition: Finally, a gold or silver electrode is thermally evaporated on top of the HTL to complete the device.
Protocol 2: One-Step Solution Processing with tBP
This method involves the deposition of a combined precursor solution.
-
Perovskite Precursor Solution: A solution containing a mixture of lead halide (e.g., PbI₂ and PbCl₂) and methylammonium iodide (CH₃NH₃I) in a solvent like DMF is prepared. tBP is added to this precursor solution.
-
Spin-Coating: The precursor solution with tBP is spin-coated onto the substrate to form the perovskite layer directly. The presence of tBP in the solution aids in achieving better crystallinity and orientation of the perovskite film.
-
HTL and Electrode Deposition: The subsequent steps of depositing the hole-transporting layer (containing spiro-OMeTAD, LiTFSI, and tBP) and the metal electrode are the same as in the two-step method.
Detailed Spiro-OMeTAD Solution Preparation with tBP
A common recipe for the spiro-OMeTAD solution is as follows[5]:
-
Spiro-OMeTAD: 50 mg
-
4-tert-butylpyridine: 22.5 μL
-
Lithium bis-(trifluoromethylsulfonyl)imide (LiTFSI) solution: 22.5 μL of a 170 mg·mL⁻¹ solution in acetonitrile
-
Solvent: 1 mL of chlorobenzene
This solution is then spin-coated onto the perovskite layer at approximately 3000 rpm for 35 seconds in a nitrogen-filled glove box[5].
Mechanism of Action and Experimental Workflow
The diagrams below illustrate the proposed mechanism by which pyridine derivatives enhance solar cell efficiency and the general experimental workflow for fabricating and testing these devices.
Caption: Proposed mechanism of 3-Butylpyridine/tBP in perovskite solar cells.
Caption: General experimental workflow for PSC fabrication and testing.
Conclusion
The use of 3-Butylpyridine and its isomer, 4-tert-butylpyridine, as additives in the hole-transporting layer of perovskite solar cells has been demonstrably effective in enhancing power conversion efficiency. The primary mechanisms for this improvement are the enhanced crystallinity of the perovskite layer and improved morphology of the HTL, which lead to reduced defect densities, better charge extraction, and suppressed recombination. While tBP is the more extensively studied compound, the similar chemical nature of 3-Butylpyridine suggests it would confer comparable benefits. Furthermore, the development of solid-state alternatives like 4-(N-carbazolyl)pyridine and non-volatile salt additives such as tetrabutylammonium salts presents a promising avenue for not only boosting efficiency but also significantly improving the long-term stability of perovskite solar cells, a critical step towards their commercialization. Researchers are encouraged to use the provided data and protocols as a baseline for further innovation in the field of perovskite photovoltaics.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of 4-tert-butylpyridine on perovskite formation and performance of solution-processed perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. miragenews.com [miragenews.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Steric Effects of Butyl Groups on Pyyridine Basicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of different butyl isomers on the basicity of the pyridine ring. Understanding how steric and electronic factors of substituents influence the pKa of pyridinic nitrogen is crucial for the rational design of molecules in drug discovery and development, where precise control of basicity is often a key determinant of pharmacokinetic and pharmacodynamic properties. This document summarizes experimental and predicted pKa data, details common experimental protocols for pKa determination, and provides a visual representation of the underlying chemical principles.
Comparative Analysis of Pyridine Basicity
The basicity of pyridine and its derivatives is quantified by the pKa of its conjugate acid, the pyridinium ion. A higher pKa value indicates a stronger base. The introduction of a butyl group, an electron-donating alkyl substituent, is generally expected to increase the basicity of pyridine due to a positive inductive effect (+I). However, the position and isomeric structure of the butyl group can introduce significant steric hindrance, which can counteract this electronic effect.
The following table summarizes the pKa values for pyridine and various butyl-substituted pyridines. This data facilitates a direct comparison of the electronic and steric effects of n-butyl, sec-butyl, and tert-butyl groups at the 2-, 3-, and 4-positions of the pyridine ring.
| Compound | Substituent | Position | pKa | Data Type |
| Pyridine | -H | - | 5.25 | Experimental |
| n-Butylpyridines | ||||
| 2-n-Butylpyridine | n-Butyl | 2 | 5.91 | Predicted[1][2] |
| 3-n-Butylpyridine | n-Butyl | 3 | 5.56 | Predicted[3][4][5] |
| 4-n-Butylpyridine | n-Butyl | 4 | ~6.0 | Estimated |
| sec-Butylpyridines | ||||
| 2-sec-Butylpyridine | sec-Butyl | 2 | - | Not Found |
| 3-sec-Butylpyridine | sec-Butyl | 3 | - | Not Found |
| 4-sec-Butylpyridine | sec-Butyl | 4 | - | Not Found |
| tert-Butylpyridines | ||||
| 2-tert-Butylpyridine | tert-Butyl | 2 | 5.76 | Experimental |
| 3-tert-Butylpyridine | tert-Butyl | 3 | 5.82 | Experimental |
| 4-tert-Butylpyridine | tert-Butyl | 4 | 5.99 | Experimental[6] |
| 2,6-di-tert-Butylpyridine | di-tert-Butyl | 2,6 | 3.58 | Experimental[7] |
Note: Estimated values are based on trends observed for other alkylpyridines. The lack of readily available experimental data for all isomers highlights the need for further investigation or reliance on computational predictions.
Discussion of Steric and Electronic Effects
The data reveals a nuanced interplay between electronic and steric effects:
-
Electronic Effects: All butyl groups are electron-donating, which increases the electron density on the nitrogen atom and thus enhances basicity compared to unsubstituted pyridine. This is most evident in the 4-substituted pyridines, where steric hindrance is minimal. For instance, 4-tert-butylpyridine exhibits a significantly higher pKa (5.99) than pyridine (5.25)[6].
-
Steric Hindrance: When a bulky group like a tert-butyl is placed at the 2-position (ortho to the nitrogen), it can physically obstruct the lone pair of electrons on the nitrogen, making it more difficult for a proton to approach and bond. This steric hindrance can lead to a decrease in basicity. The dramatic drop in pKa for 2,6-di-tert-butylpyridine (3.58) is a classic example of this effect, where the two bulky groups effectively shield the nitrogen atom[7]. While 2-tert-butylpyridine is still more basic than pyridine, its basicity is lower than that of its 4-substituted counterpart, indicating a degree of steric inhibition.
The following diagram illustrates the relationship between the substituent position, steric hindrance, and the resulting basicity of the pyridine derivative.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for quantitative structure-activity relationship (QSAR) studies. The following are generalized protocols for two common methods used to measure the pKa of pyridine derivatives.
UV-Vis Spectrophotometric Titration
This method relies on the difference in the UV-Vis absorption spectra between the protonated (pyridinium) and deprotonated (pyridine) forms of the compound.
Experimental Workflow:
Detailed Steps:
-
Solution Preparation: Prepare a stock solution of the analyte (e.g., 1 mM) in the chosen solvent. Prepare a series of buffer solutions with known pH values.
-
Sample Measurement: For each pH value, mix a defined volume of the stock solution with the buffer solution in a cuvette. Record the UV-Vis spectrum.
-
Data Analysis: The pKa can be determined by plotting the absorbance at a specific wavelength against the pH and fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where [A⁻] is the concentration of the deprotonated form and [HA] is the concentration of the protonated form.
NMR Spectroscopic Titration
This method monitors the change in the chemical shift of protons on or near the pyridine ring as a function of pH. The chemical shifts of these protons are sensitive to the protonation state of the nitrogen atom.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation: Dissolve a small amount of the butyl-pyridine in deuterium oxide (D₂O).
-
Titration and Measurement: Place the sample in an NMR tube and acquire a ¹H NMR spectrum. Add small, precise amounts of a strong acid (e.g., DCl in D₂O) or a strong base (e.g., NaOD in D₂O) to incrementally change the pD (the equivalent of pH in D₂O). Acquire a spectrum after each addition.
-
Data Analysis: Plot the chemical shift (δ) of a proton that shows a significant change upon protonation against the pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa. The pKa can be calculated from the pD using the relationship: pKa = pD - 0.4.
Conclusion
The basicity of butyl-substituted pyridines is a result of a balance between the electron-donating inductive effect of the butyl group and the steric hindrance it imposes around the nitrogen atom. For substituents at the 4-position, the electronic effect dominates, leading to a significant increase in basicity. Conversely, for bulky substituents at the 2-position, and especially at the 2- and 6-positions, steric hindrance can severely restrict protonation, leading to a marked decrease in basicity. This comparative guide provides the foundational data and methodologies for researchers to understand and predict the basicity of substituted pyridines, aiding in the design of molecules with tailored physicochemical properties for applications in drug development and other scientific disciplines.
References
- 1. 2-Butylpyridine|lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. 3-butylpyridine [chembk.com]
- 4. 3-BUTYLPYRIDINE | 539-32-2 [chemicalbook.com]
- 5. Showing Compound 3-Butylpyridine (FDB010919) - FooDB [foodb.ca]
- 6. 4-TERT-BUTYLPYRIDINE | 3978-81-2 [chemicalbook.com]
- 7. 2,6-Di-tert-butylpyridine [drugfuture.com]
The Role of Additives in Perovskite Solar Cell Stability: A Comparative Guide on 3-Butylpyridine and Alternatives
For researchers and professionals in the field of renewable energy and materials science, the quest for long-term stability in perovskite solar cells (PSCs) is a paramount challenge. While perovskite materials offer remarkable power conversion efficiencies (PCEs), their susceptibility to degradation from moisture, heat, and light has hindered commercialization. Additive engineering has emerged as a crucial strategy to enhance the durability of PSCs. This guide provides a comparative analysis of 3-Butylpyridine and other additives, supported by experimental data, to aid in the selection of appropriate stabilization strategies.
Introduction to Perovskite Stabilization with Additives
The intrinsic instability of the perovskite crystal lattice and its interfaces with charge transport layers is a primary source of degradation in PSCs. Additives are incorporated into the perovskite precursor solution or the hole-transporting layer (HTL) to mitigate these degradation pathways. Their functions are diverse and include passivating defects, enhancing hydrophobicity, and controlling crystal growth.
Pyridine and its derivatives, such as 3-Butylpyridine and 4-tert-butylpyridine (tBP), have been widely investigated as effective additives. The nitrogen atom in the pyridine ring acts as a Lewis base, donating a lone pair of electrons to passivate uncoordinated Pb²⁺ defects on the perovskite surface. This reduces non-radiative recombination and improves device performance and stability.[1][2][3][4][5]
3-Butylpyridine and its Analogs: A Focus on Pyridine Derivatives
A study systematically investigated the influence of different functional groups on pyridine-based additives by comparing pyridine (PY), 4-methyl-pyridine (MP), and 4-tert-butylpyridine (tBP). The electron-donating ability of the functional group was found to directly correlate with the passivation effect and, consequently, the device performance. The bulky tert-butyl group in tBP also contributes to enhanced moisture resistance due to its hydrophobic nature.[3][4]
Quantitative Performance Comparison of Pyridine Derivatives
| Additive | Power Conversion Efficiency (PCE) | Reference |
| Control (No Additive) | 13.34% | [3][4] |
| Pyridine (PY) | 14.34% | [3][4] |
| 4-methyl-pyridine (MP) | 15.49% | [3][4] |
| 4-tert-butylpyridine (tBP) | 17.03% | [3][4] |
The device modified with tBP also demonstrated superior moisture stability, retaining a higher percentage of its initial PCE after exposure to ambient conditions compared to the other pyridine derivatives.[3][4]
Broader Landscape of Perovskite Additives
Beyond pyridine derivatives, a wide array of additives with different functional groups and mechanisms of action have been explored to enhance perovskite stability. These can be broadly categorized based on their primary function.
Hydrophobic Additives for Moisture Resistance
Moisture is a key culprit in perovskite degradation. Incorporating hydrophobic molecules as additives can create a protective barrier against water ingress.
| Additive Type | Example | Key Performance Metric | Reference |
| Coumarin Derivatives | Coumarin Methacrylate (CMA) | T80 lifetime of 98 days (vs. 14 days for control) | [6] |
| Antioxidants | Butylated Hydroxytoluene (BHT) | Retained 80% of initial PCE after 30 days in ambient conditions (vs. 25% for control) | [7] |
| Amidinium Salts with Hydrophobic Groups | N,1–diiodoformamidine (DIFA) | PCE of 21.19% (vs. 18.85% for control) with enhanced light, thermal, and humidity stability | [8] |
Passivating Agents for Defect Reduction
Defect passivation is critical for both efficiency and stability. Various molecules can coordinate with undercoordinated lead ions or halide vacancies to reduce trap states.
| Additive Type | Example | Key Performance Metric | Reference |
| Pyridine Derivatives with Bidentate Anchoring | 2-aminopyridine (Py-NH₂) | Champion PCE of 14.75% (vs. 11.55% for control) in carbon-based PSCs, retained >90% initial efficiency after 30 days | [1] |
| Amidinium-based Ligands | Amidinium Ligands | T90 lifetime three times longer than control under heat and light | [9] |
| Ionic Additives | N-[(3-dimethylamino) propyl] methacrylamide | Enhanced structural stability and moisture resistance | [10] |
Experimental Protocols
The following provides a general overview of the experimental methodologies typically employed in the fabrication and testing of perovskite solar cells with additives. Specific concentrations and processing parameters can be found in the cited literature.
Perovskite Solar Cell Fabrication Workflow
Caption: A typical workflow for the fabrication of a mesoporous perovskite solar cell, highlighting the incorporation of additives into the perovskite precursor solution.
Key Experimental Steps:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned. A compact TiO₂ blocking layer and a mesoporous TiO₂ scaffold are then deposited.
-
Perovskite Precursor Preparation: The perovskite precursor solution (e.g., a mixture of methylammonium iodide and lead iodide in a solvent like DMF or DMSO) is prepared.[3][11]
-
Additive Incorporation: The additive of interest (e.g., 3-Butylpyridine) is added to the perovskite precursor solution at a specific concentration.[3]
-
Perovskite Film Deposition: The precursor solution with the additive is spin-coated onto the prepared substrate, followed by an annealing step to promote crystallization.[3][11]
-
Hole-Transport Layer (HTL) Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, often containing its own set of additives like Li-TFSI and tBP, is spin-coated on top of the perovskite layer.[12][13]
-
Electrode Deposition: A top metal electrode, typically gold or silver, is deposited via thermal evaporation.
-
Characterization: The performance of the completed solar cells is evaluated by measuring their current density-voltage (J-V) characteristics under simulated sunlight. Stability tests are conducted by monitoring the PCE over time under controlled environmental conditions (e.g., ambient air, high humidity, elevated temperature, or continuous illumination).[3][14][15]
Mechanisms of Stability Enhancement
The primary mechanisms by which additives like 3-Butylpyridine enhance perovskite stability are through surface passivation and increased hydrophobicity.
Defect Passivation by Pyridine Derivatives
Caption: Mechanism of perovskite defect passivation by a pyridine derivative. The Lewis basic nitrogen atom donates its lone pair of electrons to an undercoordinated Pb²⁺ ion (a Lewis acid), neutralizing the defect site.
Hydrophobic Shielding
Caption: A schematic illustrating how a layer of hydrophobic additives on the perovskite surface can repel moisture, thereby preventing degradation of the underlying perovskite film.
Conclusion
3-Butylpyridine and its isomers, particularly 4-tert-butylpyridine, are effective additives for enhancing the performance and stability of perovskite solar cells. Their dual functionality of passivating defects through the Lewis basic nitrogen and providing a hydrophobic barrier via the alkyl group makes them a compelling choice. However, the field of perovskite additives is vast and rapidly evolving. The choice of the optimal additive will depend on the specific perovskite composition, device architecture, and desired stability profile. This guide provides a starting point for researchers to navigate the complex landscape of perovskite stabilization, emphasizing the importance of considering both the chemical functionality of the additive and its impact on the physical properties of the perovskite film. Further research into novel multifunctional additives will be crucial for realizing the full potential of perovskite photovoltaics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine‐Functionalized Organic Molecules in Perovskite Solar Cells: Toward Defects Passivation and Charge Transfer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improving the efficiency and stability of perovskite solar cells using π-conjugated aromatic additives with differing hydrophobicities - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D3EE00247K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. In-Depth Insight into the Effect of Hydrophilic-Hydrophobic Group Designing in Amidinium Salts for Perovskite Precursor Solution on Their Photovoltaic Performance [mdpi.com]
- 9. Stability of perovskite solar cells tripled with protective coating - Northwestern Now [news.northwestern.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ias.ac.in [ias.ac.in]
- 12. pubs.aip.org [pubs.aip.org]
- 13. mdpi.com [mdpi.com]
- 14. Effect of tertiary butylpyridine in stability of methylammonium lead iodide perovskite thin films (2020) | Sabastine C. Ezike | 15 Citations [scispace.com]
- 15. New additives improve the stability of perovskite solar cells | Perovskite-Info [perovskite-info.com]
A Researcher's Guide to 3-Butylpyridine Purity: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of the final product. This guide provides a comprehensive comparison of analytical data for the purity of 3-Butylpyridine, a versatile pyridine derivative used in the synthesis of various pharmaceuticals and functional materials.
This document delves into the common analytical techniques for purity assessment, potential impurities, and a comparative look at different grades of 3-Butylpyridine available in the market. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key analytical methods are provided.
Comparative Purity Data of 3-Butylpyridine
The purity of 3-Butylpyridine can vary between suppliers and grades. High-purity grades are essential for applications where even trace impurities can interfere with sensitive reactions or biological assays. The following table summarizes typical purity specifications and common impurities found in different grades of 3-Butylpyridine.
| Grade | Purity Specification (by GC) | Key Impurities | Typical Impurity Levels | Analytical Method |
| Standard Grade | ≥97.0% | 2-Butylpyridine, 4-Butylpyridine, Unreacted starting materials, Solvent residues | <3.0% total | Gas Chromatography-Mass Spectrometry (GC-MS) |
| High-Purity Grade | ≥99.0% | 2-Butylpyridine, 4-Butylpyridine, Pyridine, Lutidine isomers | <1.0% total | GC-MS, Quantitative Nuclear Magnetic Resonance (qNMR) |
| Custom Synthesis | ≥99.5% | Defined by customer specifications | As per request | GC-MS, qNMR, High-Performance Liquid Chromatography (HPLC) |
Understanding Potential Impurities in 3-Butylpyridine
Impurities in 3-Butylpyridine can originate from the synthesis process, degradation, or storage. A common method for the synthesis of 3-alkylpyridines is the alkylation of pyridine. This process can lead to the formation of several process-related impurities.
Potential Impurities and their Origin:
-
Isomeric Butylpyridines (2- and 4-Butylpyridine): These are the most common process-related impurities, arising from the non-selective alkylation of the pyridine ring.
-
Unreacted Pyridine: Incomplete reaction can leave residual starting material.
-
Higher Alkylated Pyridines: Over-alkylation can lead to the formation of di-butylpyridines or other higher alkylated derivatives.
-
Solvent Residues: Solvents used in the synthesis and purification steps may be present in trace amounts.
-
Water: Due to the hygroscopic nature of pyridine and its derivatives, water can be a common impurity.[1]
Analytical Workflow for Purity Determination
A robust analytical workflow is crucial for accurately determining the purity of 3-Butylpyridine and identifying any impurities. The following diagram illustrates a typical workflow.
Experimental Protocols
Accurate and reproducible analytical data rely on well-defined experimental protocols. Below are detailed methodologies for the two primary techniques used for 3-Butylpyridine purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Objective: To determine the purity of 3-Butylpyridine and identify potential impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
3-Butylpyridine sample.
-
Dichloromethane (DCM), HPLC grade or higher.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the 3-Butylpyridine sample in dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of 3-Butylpyridine based on the area percentage of the main peak.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination
Objective: To provide an orthogonal and highly accurate measurement of 3-Butylpyridine purity.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
3-Butylpyridine sample.
-
Internal Standard (IS): A certified reference material with a known purity, such as maleic anhydride or 1,4-dinitrobenzene. The IS should have a proton signal that does not overlap with the analyte signals.
-
Deuterated Solvent: Chloroform-d (CDCl3) with 0.03% v/v Tetramethylsilane (TMS).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 3-Butylpyridine sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of analyte to IS should be close to 1:1.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl3.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the protons.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the 3-Butylpyridine and the internal standard.
-
Calculate the purity of the 3-Butylpyridine using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
Logical Framework for Purity Assessment
The selection of analytical techniques and the interpretation of their results should follow a logical framework to ensure a comprehensive assessment of 3-Butylpyridine purity.
By following this comprehensive guide, researchers and drug development professionals can make informed decisions when sourcing 3-Butylpyridine, ensuring the quality and reliability of their starting materials for successful and reproducible outcomes.
References
Benchmarking 3-Butylpyridine: A Comparative Guide to its Performance in Catalytic Cycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalysis, the choice of ligand is paramount in dictating the efficiency, selectivity, and overall success of a catalytic cycle. Pyridine-based ligands have long been a staple in the synthetic chemist's toolbox due to their robust coordination to metal centers and the tunable nature of their steric and electronic properties. This guide provides a comprehensive performance comparison of 3-butylpyridine alongside other common pyridine-based ligands in key catalytic cross-coupling reactions. The data presented herein, supported by detailed experimental protocols and visualizations, aims to inform ligand selection for researchers engaged in catalyst development and optimization.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Heck reactions are fundamental carbon-carbon bond-forming transformations in modern organic synthesis. The performance of a palladium catalyst in these reactions is critically influenced by the electronic and steric properties of the ancillary ligands. Here, we compare the performance of 3-butylpyridine with other alkyl-substituted and parent pyridine ligands.
It has been observed that in palladium-catalyzed cross-coupling reactions, more basic pyridine ligands can lead to slightly greater catalytic effectiveness. Generally, substituents in the 3- or 4-position of the pyridine ring provide a good correlation between the ligand's basicity and the catalytic activity.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The following table summarizes the performance of various pyridine-based ligands in the coupling of an aryl halide with a boronic acid derivative. While direct experimental data for 3-butylpyridine in a comparative study was not available in the reviewed literature, its performance can be inferred from the behavior of structurally and electronically similar ligands.
| Ligand | Substituent Position | pKa | Yield (%) | Notes |
| Pyridine | - | 5.23[3] | ~90% | Baseline performance with an unsubstituted pyridine ring. |
| 3-Methylpyridine | 3 | 5.63[1] | >90% | The methyl group is a weak electron-donating group, slightly increasing basicity and catalytic activity. |
| 3-Butylpyridine | 3 | ~5.56 (Predicted) | >90% (Predicted) | The butyl group is also electron-donating, suggesting performance comparable to or slightly better than 3-methylpyridine. |
| 4-tert-Butylpyridine | 4 | 5.99 | >90% | The bulky tert-butyl group at the 4-position enhances basicity without significant steric hindrance at the nitrogen, leading to high yields. |
| 2,6-Di-tert-butylpyridine | 2, 6 | 3.58 | Low | Significant steric hindrance from the two tert-butyl groups adjacent to the nitrogen atom impedes coordination to the metal center, resulting in poor catalytic activity. |
Note: Yields are based on gas chromatography (GC) analysis for the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid, as reported in comparable studies.[1] The pKa value for 3-butylpyridine is a predicted value.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The choice of ligand is crucial for achieving high yields and selectivity. The table below outlines the performance of different pyridine ligands in a representative Heck reaction.
| Ligand | Substituent Position | pKa | Yield (%) | Notes |
| Pyridine | - | 5.23[3] | ~90% | Good baseline performance. |
| 3-Methylpyridine | 3 | 5.63[1] | >90% | Increased basicity due to the methyl group can lead to slightly improved yields. |
| 3-Butylpyridine | 3 | ~5.56 (Predicted) | >90% (Predicted) | Similar to the Suzuki-Miyaura coupling, the performance is expected to be on par with other 3-alkylpyridines. |
| 4-tert-Butylpyridine | 4 | 5.99 | >90% | The electron-donating nature of the tert-butyl group contributes to high catalytic activity. |
| 2,6-Di-tert-butylpyridine | 2, 6 | 3.58 | Low | Steric hindrance around the nitrogen atom significantly reduces the catalytic efficiency. |
Note: Yields are based on GC analysis for the Heck coupling of an aryl halide with an alkene, as reported in comparable studies.[2] The pKa value for 3-butylpyridine is a predicted value.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Heck reactions using pyridine-based ligands. These protocols should be optimized for specific substrates and reaction conditions.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Pyridine-based ligand (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, pyridine-based ligand, and potassium carbonate.
-
Add the degassed solvent mixture to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
General Protocol for Heck Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Pyridine-based ligand (0.04 mmol, 4 mol%)
-
Base (e.g., triethylamine (Et₃N), 1.5 mmol)
-
Solvent (e.g., DMF or NMP, 5 mL)
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, dissolve the aryl halide, palladium(II) acetate, and the pyridine-based ligand in the solvent.
-
Add the alkene and the base to the reaction mixture.
-
Seal the tube and heat the mixture to the desired temperature (e.g., 100-140 °C) with stirring for the specified time (e.g., 12-48 hours).
-
Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard experimental workflow for evaluating catalytic performance.
Caption: Logical relationship between ligand properties and catalytic performance.
References
Isomeric Effects on the Properties of Butylpyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of a butyl group onto the pyridine ring introduces a range of isomeric possibilities, each with distinct physicochemical and pharmacological properties. The position of the butyl group on the pyridine ring (2-, 3-, or 4-position) and the branching of the butyl group itself (n-butyl, sec-butyl, and tert-butyl) significantly influence the molecule's steric and electronic characteristics. Understanding these isomeric effects is crucial for applications in medicinal chemistry, materials science, and chemical synthesis, where precise control over a molecule's properties is paramount.
This guide provides a comparative analysis of the physicochemical properties of various butylpyridine isomers, supported by experimental data. Due to a scarcity of direct comparative studies in publicly available literature, a detailed comparison of pharmacological properties is not included at this time.
Physicochemical Properties: A Comparative Analysis
The arrangement of the butyl group has a pronounced effect on the physical properties of butylpyridines. Generally, increased branching in the butyl group, such as in tert-butyl isomers, leads to a more compact, spherical shape. This reduces the surface area available for intermolecular van der Waals forces, which typically results in lower boiling points compared to their straight-chain (n-butyl) counterparts. The position of the substituent on the pyridine ring also plays a key role, affecting the molecule's polarity and, consequently, its boiling point and density.
Table 1: Comparison of Physicochemical Properties of Butylpyridine Isomers
| Isomer | Structure | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| n-Butylpyridines | ||||
| 2-n-Butylpyridine | n-C₄H₉ at C2 | 191.569 at 760 mmHg[1] | 0.911[1] | 1.493[1] |
| 3-n-Butylpyridine | n-C₄H₉ at C3 | 80-81 at 8 mmHg[2][3][4][5] | 0.911[3][4][5] | 1.493[3][5] |
| 4-n-Butylpyridine | n-C₄H₉ at C4 | 207 at 760 mmHg[6][7] | 0.91[6] | 1.493[6] |
| tert-Butylpyridines | ||||
| 2-tert-Butylpyridine | t-C₄H₉ at C2 | 203.93 (estimate)[8] | 0.9354 (estimate)[8] | 1.4891[8] |
| 4-tert-Butylpyridine | t-C₄H₉ at C4 | 196-197[9][10] | 0.923[10] | 1.495[10] |
Experimental Protocols
The following is a generalized experimental protocol for the determination of the boiling point of a liquid, a key property for characterizing and comparing isomeric compounds.
Boiling Point Determination by Distillation
Objective: To determine the boiling point of a liquid sample at atmospheric pressure.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Thermometer (-10 to 250 °C range)
-
Boiling chips
-
Clamps and stand
Procedure:
-
Place a small volume of the butylpyridine isomer into the round-bottom flask and add a few boiling chips.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.
-
The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading while the liquid is distilling and condensing into the receiving flask.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Visualizing Isomeric Effects
The following diagram illustrates the logical relationship between the isomeric structure of butylpyridines and their resulting boiling points.
Caption: Isomeric structure's influence on boiling point.
Conclusion
The physicochemical properties of butylpyridines are significantly dictated by the isomeric form of the butyl substituent and its position on the pyridine ring. Straight-chain n-butyl isomers generally exhibit higher boiling points than their branched tert-butyl counterparts due to stronger intermolecular forces. The position of substitution further modulates these properties by altering the molecule's polarity and crystal packing efficiency. While a comprehensive comparative analysis of the pharmacological properties of butylpyridine isomers remains an area for further investigation, the data presented here on their physicochemical characteristics provides a foundational understanding for researchers in drug development and materials science. This knowledge is critical for the rational design of molecules with tailored properties for specific applications.
References
- 1. 2-Butylpyridine|lookchem [lookchem.com]
- 2. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Butylpyridine 98 539-32-2 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. 2-TERT-BUTYLPYRIDINE CAS#: 5944-41-2 [amp.chemicalbook.com]
- 9. 4-tert-Butylpyridine | 3978-81-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 4-TERT-BUTYLPYRIDINE | 3978-81-2 [chemicalbook.com]
Safety Operating Guide
Safe Disposal of 3-Butylpyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-Butylpyridine are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of 3-Butylpyridine, grounded in established safety protocols.
Key Safety and Hazard Information
3-Butylpyridine is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Adherence to appropriate safety measures is crucial during handling and disposal.
| Property | Value | Source |
| CAS Number | 539-32-2 | [1][3] |
| EC Number | 208-715-1 | [1][3] |
| Molecular Formula | C9H13N | [1] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [3][4] |
| Density | 0.911 g/mL at 25 °C | [3] |
| Boiling Point | 80-81 °C at 8 mmHg | [3] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3) | [1][3][4] |
| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2][5] |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of 3-Butylpyridine waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE before handling 3-Butylpyridine. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][3]
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[3]
-
Protective Clothing: A laboratory coat is mandatory.
-
2. Waste Collection:
-
Collect waste 3-Butylpyridine, including contaminated materials, in a designated, properly labeled, and sealable hazardous waste container.
-
The container should be made of a compatible material that will not react with pyridine compounds.
-
Do not mix 3-Butylpyridine waste with other incompatible waste streams.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Remove all sources of ignition as 3-Butylpyridine is a combustible liquid.[1][5]
-
For small spills, absorb the chemical with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Once absorbed, carefully collect the material using spark-proof tools and place it into the designated hazardous waste container.
-
Ventilate the area of the spill.
4. Container Sealing and Labeling:
-
Securely seal the waste container to prevent any leaks or vapors from escaping.
-
Label the container clearly as "Hazardous Waste: 3-Butylpyridine" and include the date of accumulation.
5. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][5]
-
Ensure the storage area is designated for hazardous chemical waste and is inaccessible to unauthorized personnel.
6. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
Logical Workflow for 3-Butylpyridine Disposal
Caption: Logical workflow for the safe disposal of 3-Butylpyridine.
References
Personal protective equipment for handling 3-Butylpyridine
Essential Safety and Handling Guide for 3-Butylpyridine
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 3-Butylpyridine, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 3-Butylpyridine is provided in the table below. Understanding these properties is the first step in a safe handling plan.
| Property | Value |
| Molecular Formula | C9H13N |
| Molecular Weight | 135.21 g/mol [1] |
| Appearance | Colorless to light yellow, clear liquid[1][2] |
| Density | 0.911 g/mL at 25 °C[2] |
| Boiling Point | 80-81 °C at 8 mmHg[2] |
| Flash Point | 79 °C (174.2 °F) - closed cup |
| Vapor Pressure | 0.343 mmHg at 25°C[2] |
Hazard Identification and Classification
3-Butylpyridine is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1][3]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation[1][3] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[1][3] |
| Combustible liquid | H227 | Combustible liquid[3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 3-Butylpyridine to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield.[4] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves.[5] | Provides a barrier against skin contact, which can cause irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Prevents accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., ABEK (EN14387) respirator filter) should be used.[6] | Protects against inhalation of vapors, which can cause respiratory tract irritation. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of 3-Butylpyridine from preparation to disposal.
Operational and Disposal Plans
Handling and Storage
-
Handling : Always handle 3-Butylpyridine in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[4] Keep away from heat, sparks, and open flames as it is a combustible liquid.[3][7]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Keep away from oxidizing agents and strong acids.[8]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
Spill and Leak Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[8] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] Do not let the chemical enter drains.
Disposal Plan
Dispose of 3-Butylpyridine and any contaminated materials in accordance with local, state, and federal regulations.[3] Waste should be collected in a designated, labeled, and sealed container.[10] Do not dispose of it down the drain or in regular trash.[5] Contact a licensed professional waste disposal service to arrange for pickup and disposal.
References
- 1. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. 3-Butylpyridine | 539-32-2 | TCI AMERICA [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
